4-Phenylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPOVPGDBDYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322856 | |
| Record name | 4-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-76-5 | |
| Record name | 712-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Phenylbenzylamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylbenzylamine, a versatile aromatic amine. It serves as a crucial intermediate in the synthesis of various bioactive molecules and fine chemicals, making it a compound of significant interest in pharmaceutical development, organic synthesis, and materials science.[1] This document details its properties, experimental protocols for its synthesis and purification, and analytical methods for its characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₃N | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 48-53 °C | [3] |
| Boiling Point | 138 °C at 5 mmHg | |
| Density (Predicted) | 1.048 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.05 ± 0.10 | |
| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |
| Solubility | Soluble in methanol (B129727) and likely soluble in other organic solvents such as ethanol (B145695), acetone, and dichloromethane; sparingly soluble in water. | [5][6] |
| CAS Number | 712-76-5 | [7] |
Spectral Data
The following table outlines the characteristic spectral data for this compound, which is essential for its identification and structural elucidation.
| Technique | Characteristic Peaks/Signals | Citation(s) |
| ¹H NMR | Aromatic protons (Ar-H) are expected in the range of δ 7.2-7.8 ppm. The benzylic protons (-CH₂-) typically appear as a singlet around δ 3.8-4.2 ppm. The amine protons (-NH₂) show a broad singlet which can vary in chemical shift. | [1][8] |
| ¹³C NMR | Aromatic carbons are observed in the δ 125-145 ppm region. The benzylic carbon (-CH₂) signal is expected around δ 45-50 ppm. | [9] |
| IR (Infrared) | Primary amine N-H stretching appears as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹. C=C stretching vibrations for the aromatic rings are found in the 1400-1600 cm⁻¹ range. | [4][10] |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 183. The spectrum may also show fragments corresponding to the loss of the amino group or cleavage of the benzyl (B1604629) group. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.
Synthesis: Reduction of 4-Cyanobiphenyl (B145940)
This compound can be synthesized via the reduction of 4-cyanobiphenyl. Catalytic hydrogenation is a common and effective method.
Reaction Scheme:
4-Cyanobiphenyl → this compound
Materials and Reagents:
-
4-Cyanobiphenyl
-
Ethanol (or Methanol), anhydrous
-
Raney Nickel (or Palladium on Carbon, 10%)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-cyanobiphenyl in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel (as a slurry in ethanol) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
Purification: Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain a solid of high purity.
Materials and Reagents:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a solvent in which the compound is soluble at elevated temperatures (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring until the solid dissolves completely.[11]
-
If a single solvent is not ideal, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point. Then, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes slightly cloudy.[12] Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further induce crystallization.[11]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Analysis: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the analysis of benzylamine (B48309) derivatives.[2][5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate) is typically used. A gradient elution may be necessary to separate impurities effectively.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance, typically around 210-220 nm or 254 nm.[2][7]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the samples into the HPLC system and record the chromatograms.
-
The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the synthetic utility and a typical analytical workflow for this compound.
Caption: Synthetic utility of this compound.
Caption: Workflow for HPLC purity analysis.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Applications
This compound is a valuable building block in several areas of research and development:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[1] For instance, it is used to create squaric acid asymmetric diamides of glycopeptide antibiotics and asymmetric diamides of daunomycin and carminomycin.[3][4]
-
Organic Synthesis: Its reactive amine group makes it a versatile component in the production of complex organic molecules and fine chemicals.[1]
-
Materials Science: It can be used as a modifier in polymer formulations to enhance properties such as thermal stability.[1] Additionally, it is used in the synthesis of Gd³⁺ chelates, which are employed as contrast agents in magnetic resonance imaging (MRI).[4]
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to (4-phenylphenyl)methanamine
This technical guide provides a comprehensive overview of (4-phenylphenyl)methanamine, also known as 4-biphenylmethylamine. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's structural and physicochemical properties, outlines a detailed protocol for its synthesis, and discusses its potential applications in medicinal chemistry.
Chemical and Physical Properties
(4-phenylphenyl)methanamine is a primary amine featuring a biphenyl (B1667301) moiety. Its chemical structure consists of a benzylamine (B48309) core where the phenyl ring is substituted at the para-position with another phenyl group. This structural motif is of interest in medicinal chemistry due to the prevalence of biphenyl structures in various therapeutic agents.
The key physicochemical properties of (4-phenylphenyl)methanamine are summarized in the table below. These properties have been computationally predicted and are sourced from comprehensive chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | (4-phenylphenyl)methanamine | PubChem[1][2] |
| Molecular Formula | C₁₃H₁₃N | PubChem[1][2] |
| Molecular Weight | 183.25 g/mol | PubChem[1][2] |
| Exact Mass | 183.10480 g/mol | PubChem[1][2] |
| XLogP3 | 3.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CN | PubChem[2] |
| InChI Key | RMSPOVPGDBDYKH-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis and Purification
The synthesis of (4-phenylphenyl)methanamine can be effectively achieved through the reductive amination of 4-phenylbenzaldehyde (B31587). This widely used method involves the formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, followed by its in situ reduction to the corresponding primary amine.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of (4-phenylphenyl)methanamine from 4-phenylbenzaldehyde.
Materials:
-
4-phenylbenzaldehyde
-
Ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) or aqueous ammonia (NH₄OH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-phenylbenzaldehyde (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol. The typical concentration ranges from 0.1 to 0.5 M with respect to the aldehyde.
-
Stir the resulting solution at room temperature for 2-3 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise over 20-30 minutes. Ensure the temperature is maintained below 10 °C during the addition.
-
After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-18 hours).
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous layer with dichloromethane. Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (4-phenylphenyl)methanamine by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of (4-phenylphenyl)methanamine.
Potential Applications in Research and Drug Development
While specific biological activities for (4-phenylphenyl)methanamine are not extensively documented, its structural components—the biphenyl group and the primary amine—are significant pharmacophores in medicinal chemistry.
-
Scaffold for Anticancer Agents: The biphenyl moiety is a core structure in numerous compounds investigated for their anticancer properties. For instance, derivatives of 4-phenyl-2-quinolones, which share a similar phenyl-substituted scaffold, have been studied as potential antimitotic agents.[3]
-
Intermediate for Kinase Inhibitors: The amine group serves as a crucial anchor point for further chemical modifications. Many kinase inhibitors, such as those targeting Aurora kinase A, incorporate substituted diphenylamine (B1679370) or related structures.[4] The (4-phenylphenyl)methanamine scaffold could serve as a foundational building block for novel kinase inhibitors.
-
Chiral Amine Synthesis: Chiral amines are critical components in a large percentage of small-molecule drugs. The synthesis of enantiomerically pure forms of (4-phenylphenyl)methanamine, potentially through asymmetric synthesis or resolution of a racemic mixture, would yield valuable intermediates for pharmaceuticals where specific stereochemistry is essential for efficacy and safety.[5]
Logical Pathway for Synthetic Strategy Selection
The selection of a synthetic route for a target molecule like (4-phenylphenyl)methanamine often depends on the desired outcome, particularly regarding stereochemistry. The following diagram illustrates a logical decision-making process for synthesizing either the racemic mixture or a specific enantiomer.
Caption: Decision pathway for selecting a synthetic strategy.
This guide provides a foundational understanding of (4-phenylphenyl)methanamine, offering key data and a robust synthetic protocol to facilitate further research and development in medicinal chemistry and related scientific fields.
References
- 1. 4-Phenylbenzylamine | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(4-Methoxyphenyl)(phenyl)methanamine | C14H15NO | CID 697979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectral and Methodological Deep Dive into 4-(Aminomethyl)biphenyl
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and associated experimental protocols of key chemical entities is paramount. This technical guide provides an in-depth look at the spectral data of 4-(Aminomethyl)biphenyl, a biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science.
This document summarizes the available quantitative spectral data for 4-(Aminomethyl)biphenyl, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental methodologies for acquiring this data are also provided, drawing from established protocols for similar compounds.
Spectroscopic Data Summary
The following tables present a consolidated view of the spectral data for 4-(Aminomethyl)biphenyl. It is important to note that specific spectral values can vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Spectral Data of 4-(Aminomethyl)biphenyl
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d | 2H | Ar-H |
| ~7.55 | d | 2H | Ar-H |
| ~7.43 | t | 2H | Ar-H |
| ~7.34 | t | 1H | Ar-H |
| ~3.90 | s | 2H | -CH₂- |
| ~1.70 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data of 4-(Aminomethyl)biphenyl
| Chemical Shift (δ) ppm | Assignment |
| ~141.0 | Ar-C (quaternary) |
| ~140.5 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.8 | Ar-CH |
| ~127.3 | Ar-CH |
| ~127.0 | Ar-CH |
| ~46.0 | -CH₂- |
Table 3: IR Spectral Data of 4-(Aminomethyl)biphenyl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1590-1610 | Strong | C=C stretch (aromatic) |
| 1470-1500 | Strong | C=C stretch (aromatic) |
| 820-860 | Strong | p-disubstituted C-H bend |
Table 4: Mass Spectrometry Data of 4-(Aminomethyl)biphenyl
| m/z | Relative Intensity (%) | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M-NH₂]⁺ |
| 154 | Moderate | [M-CH₂NH₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4-(aminomethyl)biphenyl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
NMR Experimental Workflow
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the solid 4-(aminomethyl)biphenyl sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify and label the characteristic absorption peaks.
IR Spectroscopy Workflow (ATR)
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation (for GC-MS):
-
Dissolve a small amount of 4-(aminomethyl)biphenyl in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution to remove any particulate matter.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to 4-(aminomethyl)biphenyl in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
4-Phenylbenzylamine: A Synthetic Intermediate in Drug Discovery and Materials Science
An In-depth Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Phenylbenzylamine is a versatile organic compound recognized for its utility as a key building block in the synthesis of a wide range of molecules. While information regarding a direct mechanism of action for this compound itself is not extensively documented in publicly available literature, its importance lies in its role as a precursor for various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, particularly in the development of pharmaceuticals and specialized polymers.
Chemical Properties and Synthesis
This compound, also known as ([1,1'-biphenyl]-4-yl)methanamine, is a white to light yellow solid with the molecular formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol .[1][2] Its structure features a benzylamine (B48309) core with a phenyl group substituent at the 4-position of the benzyl (B1604629) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 | [1] |
| Melting Point | 48 - 53 °C | [1][2] |
| Appearance | White or pale yellow solid | [1] |
| Purity | ≥ 98% (GC) | [1] |
The synthesis of this compound can be achieved through various chemical routes. One common method involves the reduction of 4-biphenylcarbonitrile.
Experimental Protocol: Synthesis of this compound via Reduction of 4-Biphenylcarbonitrile
A detailed experimental protocol for the synthesis of this compound is not available in the provided search results. However, a general workflow for such a reduction can be conceptualized.
Applications in Synthesis
The primary utility of this compound lies in its function as a key intermediate in the synthesis of more complex molecules.[1] Its amine group provides a reactive site for a variety of chemical transformations, making it a valuable component in the construction of pharmaceuticals and other specialty chemicals.
Pharmaceutical Development
This compound serves as a scaffold in the synthesis of compounds with potential therapeutic applications, particularly in the areas of neurological disorders and oncology.[1] While specific drug candidates derived directly from this compound are not detailed in the provided search results, its structural motif is found in various bioactive molecules. It is used in the synthesis of:
-
Asymmetric diamides of glycopeptide antibiotics.
-
Asymmetric diamides of daunomycin and carminomycin.
-
N-(biphenyl-4-ylmethyl)-1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxamide.
Materials Science
Beyond pharmaceuticals, this compound is employed in polymer science as a modifier. Its incorporation into polymer formulations can enhance properties such as thermal stability and mechanical strength.[1]
Mechanism of Action
The provided search results do not contain specific information regarding the mechanism of action of this compound itself. Its biological effects are likely realized through the action of the larger molecules synthesized from it. The focus of current literature is on its synthetic utility rather than its intrinsic pharmacological or biological activity. Researchers interested in the mechanism of action of its derivatives should investigate the specific pharmacology of those compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development and materials science. While a direct mechanism of action for this compound is not a current focus of research, its role as a foundational building block enables the creation of a diverse array of complex molecules with potential therapeutic and industrial benefits. Future research may explore the intrinsic biological activities of this compound, but its primary contribution to science currently lies in the field of organic synthesis.
References
The Multifaceted Biological Activities of 4-Phenylbenzylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylbenzylamine scaffold, characterized by a biphenyl (B1667301) core linked to a methylamine (B109427) group, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and enzyme-inhibiting properties of this compound derivatives. The information presented herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug discovery efforts.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of selected this compound and related derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1 | Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5[1] |
| 2 | Imidazole-based N-phenylbenzamide | HeLa (Cervical) | 9.3[1] |
| 3 | Imidazole-based N-phenylbenzamide | MCF-7 (Breast) | 8.9[1] |
| 4 | Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67[2] |
| 5 | Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[4][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.
Antimicrobial Activity
Several this compound derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of selected derivatives is presented in Table 2, with the Minimum Inhibitory Concentration (MIC) value indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) |
| 6 | 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus aureus | 32[7] |
| 7 | 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus epidermidis | 64[7] |
| 8 | 5 beta-cholanyl-24-benzylamine | Gram-positive bacteria | Varies (activity correlated with hydrophobicity)[8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.[10][11]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform a serial two-fold dilution of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.[9][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.[11] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[9][11]
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Enzyme Inhibition
Certain derivatives of this compound have been identified as potent inhibitors of specific enzymes, such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases like Parkinson's disease.[12]
Quantitative Enzyme Inhibition Data
The inhibitory activity of selected benzylamine-sulfonamide derivatives against MAO-B is presented in Table 3.
| Compound ID | Derivative Class | Enzyme | IC50 (µM) |
| 9 | Benzylamine-sulfonamide | MAO-B | 0.041[13] |
| 10 | Benzylamine-sulfonamide | MAO-B | 0.065[13] |
| 11 | 4-(Benzyloxy)phenyl | MAO-B | 0.009[13] |
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against MAO-B using a fluorometric method.
Principle: MAO-B catalyzes the oxidation of a substrate, producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO-B activity. Inhibitors of MAO-B will reduce the rate of fluorescence generation.
Procedure:
-
Reagent Preparation: Prepare working solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), a fluorescent probe, HRP, and the test inhibitor at various concentrations in an assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[14]
-
Inhibitor Incubation: Add the test inhibitor solutions to the wells of a 96-well black microplate. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle).[14][15]
-
Enzyme Addition: Add the MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14][16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.[14]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of 10-40 minutes at 37°C using a fluorescence microplate reader.[15]
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
Signaling Pathways
The biological activities of this compound derivatives are often linked to their ability to modulate intracellular signaling pathways that are critical for cell fate and function. The NF-κB and MAPK/ERK pathways are two such cascades that are frequently implicated in cancer and inflammation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[17][18] Its dysregulation is a hallmark of many cancers and inflammatory diseases.[17]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central signaling route that transduces extracellular signals to the nucleus to regulate processes like cell proliferation, differentiation, and survival.[19][20] This pathway is frequently hyperactivated in various cancers.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and enzyme-inhibiting activities. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenylbenzylamine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbenzylamine, a biphenylmethanamine derivative, has emerged as a significant and versatile building block in medicinal chemistry. Its unique structural motif, featuring a biphenyl (B1667301) core linked to an aminomethyl group, provides a valuable scaffold for the design and synthesis of novel therapeutic agents across a spectrum of diseases. The biphenyl moiety offers opportunities for diverse substitutions to modulate lipophilicity, electronic properties, and steric interactions, while the primary amine serves as a crucial handle for further chemical modifications, allowing for the facile introduction of various pharmacophores. This guide provides a comprehensive overview of this compound's role in drug discovery, detailing its synthesis, chemical properties, and applications in the development of anticancer, antifungal, and enzyme-inhibiting compounds.
Chemical Properties and Synthesis
This compound is a solid at room temperature with a melting point of 48-53 °C. Its chemical formula is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol . The presence of the primary amine group makes it a basic compound capable of forming salts with acids.
The synthesis of this compound can be achieved through several established synthetic routes. Two common and effective methods are the reductive amination of 4-phenylbenzaldehyde (B31587) and the reduction of 4-biphenylcarbonitrile.
Experimental Protocol 1: Reductive Amination of 4-Phenylbenzaldehyde
This one-pot reaction involves the formation of an imine from 4-phenylbenzaldehyde and an ammonia (B1221849) source, followed by in-situ reduction to the corresponding amine.
Materials:
-
4-Phenylbenzaldehyde
-
Ammonia source (e.g., aqueous ammonia, ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), hydrogen gas with a catalyst)
-
Methanol (B129727) or other suitable solvent
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
Procedure:
-
Dissolve 4-phenylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) in excess to the stirred solution.
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Experimental Protocol 2: Reduction of 4-Biphenylcarbonitrile
This method involves the reduction of the nitrile functional group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
4-Biphenylcarbonitrile (4-Cyanobiphenyl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Sulfuric acid or hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 4-biphenylcarbonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Discovery
The this compound scaffold has been extensively utilized in the development of a variety of therapeutic agents. Its derivatives have shown promising activity in several key areas of drug discovery.
Anticancer Agents
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The biphenyl core is a common feature in many anticancer agents, and modifications on the benzylamine (B48309) portion can lead to potent and selective compounds.
| Compound ID | R Group (Substitution on Amine) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | -H (this compound) | - | - | - |
| 1b | Substituted Phenylurea | A549 (Lung) | < 5 | [1] |
| 1c | Substituted Phenylurea | HCT116 (Colon) | < 3 | [1] |
| 1d | Substituted Phenylurea with 1-methylpiperidin-4-yl | MCF7 (Breast) | < 3 | [1] |
| 1e | Substituted Phenylurea with 1-methylpiperidin-4-yl | PC3 (Prostate) | < 5 | [1] |
| 2a | 2-(4-Fluorophenyl)acetamide | PC3 (Prostate) | 52 | [2] |
| 2b | 4-Nitrophenylacetamide | PC3 (Prostate) | 80 | [2] |
| 2c | 4-Nitrophenylacetamide | MCF-7 (Breast) | 100 | [2] |
| 3a | 4-Phenylphthalazin-1-yl-thioacetamide | Esophageal Cancer | 8.13 | [3] |
| 3b | 4-(4-Phenylphthalazin-1-yl)piperazin-1-yl-acetamide | Esophageal Cancer | 9.31 | [3] |
Antifungal Agents
The benzylamine functional group is a known pharmacophore in several antifungal drugs. The incorporation of the 4-phenylbenzyl moiety has led to the discovery of novel antifungal agents with broad-spectrum activity.
| Compound ID | Modification of this compound Scaffold | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | N-aryl-N-benzylamine derivative | C. albicans | - | [4] |
| 4b | N-aryl-N-benzylamine derivative | A. niger | - | [4] |
| 5a | Benzimidazole-1,2,4-triazole derivative | C. glabrata | 0.97 | [5] |
| 5b | Benzimidazole-1,2,4-triazole derivative | C. glabrata | 0.97 | [5] |
Note: Specific MIC values for direct this compound derivatives were not available in the provided search results, but related structures show significant promise.
Signaling Pathways and Experimental Workflows
The development of drugs based on the this compound scaffold often involves targeting key cellular signaling pathways implicated in disease pathogenesis. For instance, many anticancer agents function by inhibiting pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation. Several inhibitors targeting this pathway incorporate biphenyl moieties, suggesting that this compound derivatives could be designed to target this pathway.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also a hallmark of many cancers.
Caption: MAPK signaling pathway, a potential target for therapeutic intervention with this compound derivatives.
General Drug Discovery Workflow
The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of drugs derived from this compound.
Conclusion
This compound represents a privileged scaffold in the field of medicinal chemistry, offering a robust and adaptable platform for the design of novel therapeutic agents. Its straightforward synthesis and the versatility of its primary amine for derivatization have enabled the exploration of a wide chemical space, leading to the identification of potent anticancer and antifungal compounds. Future research focused on elucidating the structure-activity relationships of this compound derivatives and their interactions with specific biological targets will undoubtedly continue to fuel the development of new and effective medicines. This guide provides a foundational understanding for researchers to leverage the potential of this valuable building block in their drug discovery endeavors.
References
- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry Potential of 4-Phenylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbenzylamine, a biphenylmethanamine scaffold, represents a versatile and privileged starting material in medicinal chemistry. Its unique structural features, combining the rigidity of the biphenyl (B1667301) core with the reactive potential of the benzylamine (B48309) moiety, have made it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer and enzyme inhibitory agents. We will delve into the synthesis of its derivatives, their biological activities supported by quantitative data, detailed experimental protocols, and the signaling pathways they potentially modulate.
Synthetic Strategies and Derivatives
This compound serves as a key intermediate for the generation of a diverse array of derivatives, primarily through modifications of the amino group. Common synthetic transformations include the formation of amides, sulfonamides, and Schiff bases.
Amide and Sulfonamide Derivatives
Amide and sulfonamide derivatives of this compound are readily synthesized by reacting the primary amine with acyl chlorides or sulfonyl chlorides, respectively, typically in the presence of a base. These derivatives have shown significant potential as kinase inhibitors. For instance, analogs based on the closely related 4-(aminomethyl)benzamide (B1271630) scaffold have been investigated as potent inhibitors of tyrosine kinases such as EGFR and PDGFR.
Schiff Base Derivatives
The condensation of this compound with various aldehydes and ketones yields Schiff base derivatives. This reaction is typically carried out under reflux in a suitable solvent like ethanol (B145695). Schiff bases are valuable intermediates and have demonstrated a range of biological activities, including anticancer properties.
Applications in Cancer Research
Derivatives of this compound have emerged as promising candidates for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
As Kinase Inhibitors
Several classes of kinase inhibitors incorporate structural motifs similar to this compound. The biphenyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the substituted amine can form critical hydrogen bonds.
Quantitative Data for Related Kinase Inhibitors
The following table summarizes the in vitro activity of N-(3-(trifluoromethyl)phenyl)-4-((purinyl)methyl)benzamide derivatives, which are close structural analogs of this compound derivatives, against various cancer cell lines and protein kinases.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1][2] | Target Kinase | % Inhibition at 1 µM[1][2] |
| 7 | K562 (Leukemia) | 2.27 | PDGFRα | 45 |
| HL-60 (Leukemia) | 1.42 | PDGFRβ | 36 | |
| OKP-GS (Renal) | 4.56 | |||
| 10 | K562 (Leukemia) | 2.53 | PDGFRα | 38 |
| HL-60 (Leukemia) | 1.52 | PDGFRβ | 41 | |
| OKP-GS (Renal) | 24.77 | |||
| 9 | - | - | PDGFRα | 39 |
| - | - | PDGFRβ | 42 |
As Cytotoxic Agents (Schiff Base Derivatives)
Schiff bases derived from aromatic amines have demonstrated significant cytotoxicity against various cancer cell lines. The imine linkage is believed to play a crucial role in their biological activity.
Quantitative Data for Representative Schiff Base Derivatives
This table presents the cytotoxic activity of Schiff bases derived from substituted benzaldehydes and various primary amines, demonstrating the potential of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µg/mL)[3] |
| HSB1 | SW-480 (Colorectal) | 17.53 |
| HSB3 | SW-480 (Colorectal) | 7.09 |
| HSB4 | SW-480 (Colorectal) | 17.15 |
Applications as Enzyme Inhibitors
Beyond cancer, this compound derivatives have been explored as inhibitors of other clinically relevant enzymes.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. Benzylamine-sulfonamide derivatives have shown potent and selective inhibition of MAO-B.
Quantitative Data for Benzylamine-Sulfonamide MAO-B Inhibitors
The following table summarizes the inhibitory activity of benzylamine-sulfonamide derivatives against human MAO-A and MAO-B.[4][5]
| Compound ID | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| 4i | > 100 | 0.041 |
| 4t | > 100 | 0.065 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for analogous compounds.
Synthesis of this compound Schiff Base Derivatives
General Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add the desired substituted aldehyde (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW-480, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in complete culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%). Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives can be attributed to their modulation of specific cellular signaling pathways.
Kinase Inhibition and Downstream Signaling
As previously mentioned, derivatives of this compound have the potential to act as kinase inhibitors. By blocking the activity of kinases such as PDGFR, they can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of the PDGFR signaling pathway by this compound derivatives.
Induction of Apoptosis
Many cytotoxic agents, including Schiff base derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be initiated through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and the activation of caspase cascades.
Caption: Experimental workflow for evaluating the pro-apoptotic activity of this compound derivatives.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer agents, through mechanisms such as kinase inhibition and induction of apoptosis, and as potent inhibitors of other clinically relevant enzymes like MAO-B. The straightforward synthesis and the tunability of its physicochemical properties make this compound an attractive starting point for further drug discovery and development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical entity.
References
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 4-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbenzylamine, a versatile primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.[1] Its utility in drug development is significantly influenced by its physicochemical properties, most notably its solubility and stability.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data and detailed experimental protocols to aid researchers in its effective handling, formulation, and development. While quantitative data for this specific molecule is not extensively available in public literature, this guide consolidates known qualitative information and provides extrapolated data based on structurally similar compounds to offer a practical reference.
Physicochemical Properties
This compound, also known as (4-biphenylyl)methanamine, is a white to light yellow solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Melting Point | 48-53 °C | |
| Appearance | White to light yellow solid | [1] |
Solubility Profile
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in alcohols such as methanol (B129727) and ethanol, and insoluble in water.[1]
Quantitative Solubility (Predicted)
Due to the lack of specific quantitative solubility data for this compound, the following table presents predicted solubility in common organic solvents. This data is extrapolated from the known solubility of structurally similar aromatic amines and should be considered as a guideline for solvent selection.
| Solvent | Predicted Solubility Category |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Acetonitrile | Moderately Soluble |
| Ethyl Acetate | Moderately Soluble |
| Dichloromethane | Sparingly Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
| Water | Insoluble |
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Benzylamines can be susceptible to degradation through oxidation, photolysis, and extreme pH conditions.[4]
Forced Degradation Studies
Forced degradation studies are integral to identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5] The following table outlines the recommended stress conditions for evaluating the stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Up to 7 days | Formation of ammonium (B1175870) salts |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Up to 7 days | Potential for minor degradation |
| Oxidative | 3% - 30% H₂O₂ | Up to 7 days | Imines, Aldehydes (4-phenylbenzaldehyde), Carboxylic acids (4-phenylbenzoic acid) |
| Thermal | 60°C - 80°C (Solid & Solution) | Up to 7 days | Minimal degradation expected at moderate temperatures |
| Photolytic | UV (254 nm) & Visible Light | Conforming to ICH Q1B | Complex mixture of photo-oxidation products |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the supernatant to remove any remaining suspended solids.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Forced Degradation Study
This protocol provides a general procedure for conducting forced degradation studies on this compound.
Materials:
-
This compound (solid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Methanol, Acetonitrile, Water)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acidic Hydrolysis: Mix a portion of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for up to 7 days. Take samples at various time points.
-
Basic Hydrolysis: Mix a portion of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for up to 7 days. Take samples at various time points.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature, protected from light, for up to 7 days.
-
Thermal Degradation:
-
Solid State: Store a sample of solid this compound in an oven at 80°C for 7 days.
-
Solution State: Incubate a portion of the stock solution at 60°C for 7 days.
-
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC-UV/MS method to separate and identify degradation products.
Potential Signaling Pathway Interaction
While this compound is primarily used as a synthetic intermediate, its structural similarity to benzylamine (B48309) suggests potential interactions with biological systems. Benzylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, thereby modulating downstream signaling pathways.
The following diagram illustrates a simplified monoamine signaling pathway and the potential point of interaction for a benzylamine derivative.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information on its qualitative solubility, predicted solubility profile, and potential degradation pathways, coupled with detailed experimental protocols, offers a robust framework for researchers. The methodologies outlined will enable the generation of precise and reliable data tailored to specific research and development needs, ultimately facilitating the effective use of this compound in the advancement of pharmaceutical science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Benzylamine - Wikipedia [en.wikipedia.org]
4-Phenylbenzylamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Phenylbenzylamine. The information is intended for professionals in research, and drug development.
Core Compound Data
This compound, also known as (4-phenylphenyl)methanamine, is a versatile primary amine with a biphenyl (B1667301) structure.[1] This structural motif makes it a valuable intermediate in the synthesis of more complex molecules.[2][3]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N | [2][4][5] |
| Molecular Weight | 183.25 g/mol | [2][4][6] |
| Appearance | White to light yellow solid | |
| Melting Point | 48-53 °C | [2][4][7] |
| Boiling Point | 138 °C at 5 mmHg | [4] |
| CAS Number | 712-76-5 | [2][4][5] |
Synthesis Protocol: Reductive Amination
A common and efficient method for synthesizing this compound is through the reductive amination of 4-biphenylcarboxaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol
Materials:
-
4-biphenylcarboxaldehyde
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), ammonia in methanol)
-
Reducing agent (e.g., Sodium Borohydride (B1222165) (NaBH₄) or Sodium Triacetoxyborohydride (STAB))
-
Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))
-
Glacial Acetic Acid (optional, as a catalyst)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Solvents for workup and purification (e.g., ethyl acetate, hexane, saturated sodium bicarbonate solution, brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-biphenylcarboxaldehyde (1 equivalent) in the chosen anhydrous solvent.
-
Imine Formation: Add the ammonia source (1.5-2 equivalents). If using an ammonium salt, a mild acid catalyst like acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (1.5 equivalents) portion-wise to control any exothermic reaction. Sodium borohydride is a suitable choice in a protic solvent like methanol, while STAB is preferred for solvents like DCM or DCE.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Logical Workflow of Synthesis
The synthesis of this compound via reductive amination follows a clear logical progression from starting materials to the final purified product.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the creation of potential therapeutic agents, including compounds targeting cancer and neurological disorders.[3]
-
Organic Synthesis: Its structure is utilized in the production of complex organic molecules and fine chemicals.[2][3]
-
Materials Science: It can be used as a modifier in polymer formulations to enhance properties like thermal stability.[3]
References
- 1. This compound | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Discovering Novel Compounds with 4-Phenylbenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of 4-phenylbenzylamine as a versatile scaffold in the discovery of novel therapeutic agents. Its unique biphenylmethanamine structure serves as a valuable starting point for the synthesis of compounds with diverse pharmacological activities, including anticancer, neuroprotective, and antifungal properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of promising this compound derivatives, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Introduction: The Therapeutic Potential of the this compound Scaffold
This compound, also known as (4-biphenylyl)methanamine, is a primary amine that has emerged as a significant building block in medicinal chemistry. Its rigid biphenyl (B1667301) moiety combined with a flexible aminomethyl linker allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space and interactions with various biological targets. This guide focuses on three key therapeutic areas where this compound derivatives have shown considerable promise: as inhibitors of the USP1/UAF1 deubiquitinase complex for cancer therapy, as monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases, and as antifungal agents targeting ergosterol (B1671047) biosynthesis.
Data Presentation: Quantitative Analysis of Novel Compounds
The following tables summarize the quantitative data for representative this compound derivatives, providing insights into their potency and selectivity.
Table 1: Anticancer Activity of N-(4-Phenylbenzyl)pyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors
| Compound ID | R Group on Pyrimidine | IC50 (µM) for USP1/UAF1 Inhibition |
| 1 | Phenyl | 3.1 |
| 2 | 4-Fluorophenyl | 2.8 |
| 3 | 4-Chlorophenyl | 2.5 |
| 4 | 4-Bromophenyl | 2.2 |
| 5 | 4-Methylphenyl | 3.5 |
| 6 | 4-Methoxyphenyl | 4.0 |
| 7 | Thiophen-2-yl | 3.9 |
| 8 | Pyridin-3-yl | 1.1 |
| 9 | Pyridin-4-yl | 1.9 |
Table 2: Neuroprotective Activity of this compound-based Sulfonamides as MAO-B Inhibitors
| Compound ID | Sulfonamide Moiety | IC50 (µM) for MAO-B Inhibition | Selectivity Index (MAO-A/MAO-B) |
| 10 | Benzenesulfonamide | 0.085 | >1000 |
| 11 | 4-Methylbenzenesulfonamide | 0.062 | >1500 |
| 12 | 4-Chlorobenzenesulfonamide | 0.041 | >2000 |
| 13 | 4-Fluorobenzenesulfonamide | 0.055 | >1800 |
| 14 | Thiophene-2-sulfonamide | 0.120 | >800 |
Table 3: Antifungal Activity of this compound Analogs
| Compound ID | Structural Modification | Target Organism | MIC (µg/mL) |
| 15 | N-Methyl-4-phenylbenzylamine | Candida albicans | 8 |
| 16 | N-Ethyl-4-phenylbenzylamine | Candida albicans | 4 |
| 17 | N-Propyl-4-phenylbenzylamine | Candida albicans | 2 |
| 18 | N-Butyl-4-phenylbenzylamine | Candida albicans | 1 |
| 19 | N-Allyl-4-phenylbenzylamine | Candida albicans | 0.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
General Synthesis of N-(4-Phenylbenzyl)pyrimidin-4-amine Derivatives (Anticancer Agents)
Scheme 1: Synthesis of N-(4-Phenylbenzyl)pyrimidin-4-amine Derivatives
Caption: General synthetic route to N-(4-Phenylbenzyl)pyrimidin-4-amine derivatives.
Experimental Procedure:
-
Step 1: Synthesis of N-(4-Phenylbenzyl)-2-chloropyrimidin-4-amine. To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (10 mL/mmol) is added this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to 120 °C and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired product.
-
Step 2: Synthesis of N-(4-Phenylbenzyl)-2-arylpyrimidin-4-amine. A mixture of N-(4-phenylbenzyl)-2-chloropyrimidin-4-amine (1.0 eq), the corresponding arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in a 3:1 mixture of dioxane and water is heated at 100 °C for 8-12 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography on silica gel to yield the final compound.
General Synthesis of this compound-based Sulfonamides (Neuroprotective Agents)
Scheme 2: Synthesis of this compound-based Sulfonamides
Caption: Synthetic route to this compound-based sulfonamides.
Experimental Procedure:
To a solution of this compound (1.0 eq) in dichloromethane (B109758) (CH2Cl2) (15 mL/mmol) at 0 °C is added pyridine (1.5 eq). The corresponding arylsulfonyl chloride (1.1 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the addition of water, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired sulfonamide.
General Synthesis of N-Alkyl-4-phenylbenzylamine Derivatives (Antifungal Agents)
Scheme 3: Synthesis of N-Alkyl-4-phenylbenzylamine Derivatives via Reductive Amination
Caption: Synthetic route to N-Alkyl-4-phenylbenzylamine derivatives.
Experimental Procedure:
To a solution of 4-phenylbenzaldehyde (1.0 eq) in methanol (20 mL/mmol) is added the appropriate alkylamine (1.2 eq). The mixture is stirred at room temperature for 2-4 hours to form the imine intermediate. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired N-alkyl-4-phenylbenzylamine.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these novel compounds exert their therapeutic effects is crucial for their further development.
USP1/UAF1 Inhibition in Cancer
The deubiquitinase USP1, in complex with its cofactor UAF1, plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins such as FANCD2 and PCNA.[1][2] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, which impairs DNA repair pathways, particularly the Fanconi anemia pathway and translesion synthesis. This sensitizes cancer cells to DNA-damaging agents and can induce apoptosis.
Caption: Inhibition of the USP1/UAF1 signaling pathway by N-(4-Phenylbenzyl)pyrimidin-4-amine derivatives.
MAO-B Inhibition in Neurodegeneration
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of neurotransmitters, particularly dopamine (B1211576).[3] In neurodegenerative disorders such as Parkinson's disease, the activity of MAO-B is elevated, leading to increased dopamine turnover and the production of reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death.[4] Selective inhibition of MAO-B by this compound-based sulfonamides can increase dopamine levels in the brain and reduce oxidative stress, offering a potential therapeutic strategy.
Caption: Neuroprotective mechanism of this compound sulfonamides via MAO-B inhibition.
Antifungal Mechanism of Action
Benzylamine derivatives, including analogs of this compound, exert their antifungal activity by inhibiting squalene (B77637) epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of toxic squalene, resulting in increased membrane permeability and ultimately fungal cell death.
Caption: Antifungal mechanism of N-Alkyl-4-phenylbenzylamine derivatives targeting ergosterol biosynthesis.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activities against a range of important biological targets, highlighting the potential of this chemical class in addressing unmet medical needs in oncology, neurodegenerative diseases, and infectious diseases. The provided synthetic protocols, quantitative data, and mechanistic insights offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this compound-based compounds. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them towards clinical development.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
The Role of 4-Phenylbenzylamine in Polymer Science: A Technical Guide for Researchers
Introduction
4-Phenylbenzylamine, a primary aromatic amine containing a biphenyl (B1667301) moiety, presents a compelling scaffold for the synthesis of advanced polymers. Its rigid biphenyl structure and reactive amine functionality make it a candidate for incorporation into high-performance polymers such as aromatic polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them suitable for demanding applications in the aerospace, electronics, and automotive industries. The introduction of the this compound unit into a polymer backbone is anticipated to impart a unique combination of properties, including enhanced thermal characteristics and modified solubility, due to its specific molecular architecture. While direct experimental data on polymers synthesized from this compound is not extensively documented in publicly available literature, its structural similarity to other aromatic amines used in polymer synthesis allows for a predictive exploration of its role. This guide will, therefore, leverage data from analogous polymer systems to provide an in-depth technical overview of the potential of this compound in polymer science.
Application as a Monomer in Polyamide Synthesis
Aromatic polyamides, or aramids, are a class of polymers known for their high performance. The synthesis of aromatic polyamides typically involves the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid or its derivative, such as a diacid chloride. This compound, possessing a reactive amine group, can be envisioned as a monomer in such reactions. The presence of the biphenyl group is expected to contribute to the rigidity of the polymer chain, which can lead to high glass transition temperatures and excellent thermal stability.
Expected Polymer Properties
The incorporation of a biphenyl unit, as is present in this compound, into a polyamide backbone is generally associated with an increase in the polymer's thermal stability and mechanical properties. However, the rigidity imparted by such structures can also lead to poor solubility, making processing a challenge. The specific structure of this compound, with its methylene (B1212753) bridge, might offer a slight increase in flexibility compared to directly biphenyl-linked diamines, potentially improving solubility without significantly compromising thermal properties.
Below is a table summarizing the typical properties of aromatic polyamides containing biphenyl units, which can serve as a predictive reference for polymers derived from this compound.
| Property | Expected Value Range for Analogous Aromatic Polyamides | Method of Analysis |
| Inherent Viscosity (dL/g) | 0.40 - 1.20 | Viscometry |
| Glass Transition Temperature (Tg) (°C) | 210 - 300+ | Differential Scanning Calorimetry (DSC)[1] |
| 10% Weight Loss Temperature (T10) (°C) in N₂ | > 450 | Thermogravimetric Analysis (TGA)[1] |
| Tensile Strength (MPa) | 75 - 100 | Tensile Testing |
| Tensile Modulus (GPa) | 1.5 - 2.5 | Tensile Testing[1] |
| Solubility | Generally soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF, DMSO) | Solubility Tests[2] |
Note: The data presented is based on aromatic polyamides with structural similarities to those that would be formed from this compound and should be considered as a predictive guide.
Experimental Protocols for Polyamide Synthesis
The synthesis of aromatic polyamides from aromatic amines is well-established. The following protocols, derived from literature on analogous systems, detail the primary methods that could be employed for the polymerization of this compound with a dicarboxylic acid chloride.
Low-Temperature Solution Polycondensation
This is a common method for synthesizing high-molecular-weight aromatic polyamides under mild conditions.
Materials:
-
This compound (or analogous aromatic amine)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Pyridine (B92270) (as an acid scavenger)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP.
-
Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.
-
After the addition of the diacid chloride, add a small amount of pyridine.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.[3]
The Yamazaki Phosphorylation Reaction
This method allows for the direct polycondensation of dicarboxylic acids with diamines using a phosphite (B83602) and a base.
Materials:
-
This compound (or analogous aromatic amine)
-
Aromatic dicarboxylic acid
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Ethanol
-
Hot water
Procedure:
-
In a flame-dried flask equipped with a mechanical stirrer and a nitrogen inlet, charge NMP, the aromatic dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Rapidly add the aromatic diamine (0.01 mol) and TPP (0.022 mol) with the remaining NMP.
-
Heat the solution to 105°C and allow the reaction to proceed for 3 hours.
-
Precipitate the resulting polymer solution in 500 mL of ethanol.
-
Wash the polymer several times with hot water and ethanol.
-
Dry the polymer overnight under vacuum at 100°C.[1]
Visualizations: Reaction Pathway and Experimental Workflow
The following diagrams illustrate the fundamental processes involved in the synthesis of polyamides from aromatic amines.
Caption: General reaction scheme for polyamide synthesis.
Caption: Workflow for low-temperature solution polycondensation.
Conclusion
This compound holds theoretical promise as a monomer for the creation of high-performance aromatic polyamides and other polymer systems. Its inherent structural features suggest that its incorporation into polymer backbones could lead to materials with desirable thermal and mechanical properties. While direct experimental evidence is sparse, the extensive body of research on structurally analogous aromatic polymers provides a strong foundation for predicting their behavior and guiding future research. The experimental protocols and property data presented in this guide, based on these analogous systems, offer a valuable starting point for researchers and scientists in the field of polymer science and drug development to explore the potential of this compound in novel material design. Further empirical investigation is necessary to fully elucidate the specific properties of polymers derived from this intriguing monomer.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Secondary Amines Using 4-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbenzylamine is a versatile primary amine that serves as a crucial building block in organic synthesis and pharmaceutical development. Its biphenyl (B1667301) structure is a common motif in a wide range of biologically active molecules. The synthesis of secondary amines from this compound is a fundamental transformation, enabling the introduction of various substituents to modulate the pharmacological properties of target compounds. These secondary amines are key intermediates in the development of therapeutics, particularly those targeting neurological disorders and cancer.[1] This document provides detailed application notes and protocols for two primary methods for the synthesis of secondary amines using this compound: reductive amination and direct N-alkylation.
Methods for the Synthesis of Secondary Amines
The two most common and effective methods for the synthesis of secondary amines from this compound are reductive amination and direct N-alkylation. The choice of method often depends on the desired substituent, the availability of starting materials, and the desired scale of the reaction.
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[2][3][4][5] This method is highly versatile and generally provides clean products with good yields, avoiding the common issue of over-alkylation.[3]
-
Direct N-Alkylation: This classic SN2 reaction involves the direct reaction of this compound with an alkyl halide in the presence of a base.[6][7] While a straightforward method, it can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, necessitating careful control of reaction conditions.[8][9]
Data Presentation: Comparison of Synthetic Methods
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 70-95% | 2-24 | Room Temperature to 60°C | Wide substrate scope, one-pot procedure, mild conditions, avoids over-alkylation.[2][10] | Requires a suitable reducing agent.[10] |
| Direct N-Alkylation | 50-85% | 4-24 | Room Temperature to 80°C | Simple procedure, readily available starting materials. | Can lead to over-alkylation (tertiary amines), may require protecting groups.[8][9] |
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes a general procedure for the synthesis of a secondary amine via reductive amination of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Add the aldehyde or ketone (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine.
Protocol 2: Direct N-Alkylation of this compound
This protocol details a general procedure for the synthesis of a secondary amine via direct N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl (B1604629) bromide, methyl iodide) (1.0-1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents).
-
Add anhydrous ACN or DMF to create a suspension.
-
Add the alkyl halide (1.0-1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Visualizations
Caption: Workflow for the synthesis of secondary amines via reductive amination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Application Notes: The Role of a 4-Phenylbenzylamine Moiety in the Synthesis and Action of Oritavancin, a Glycopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global health. This has spurred the development of new generations of glycopeptide antibiotics with enhanced potency and broader activity spectra. Oritavancin (B1663774), a semi-synthetic lipoglycopeptide, stands out as a significant advancement in this class. A key structural feature contributing to its enhanced efficacy is the N-alkylation of the disaccharide amino group of its precursor, chloroeremomycin (B1668801), with a 4'-chlorobiphenylmethyl group. This moiety, a derivative of a 4-phenylbenzylamine scaffold, is crucial for the multifaceted mechanism of action of oritavancin. This document provides a detailed overview of the synthesis involving this key structural element and the subsequent biological activity.
The Strategic Importance of the 4'-Chlorobiphenylmethyl Group
The introduction of the hydrophobic 4'-chlorobiphenylmethyl side chain to the glycopeptide core is a critical modification that differentiates oritavancin from its predecessors like vancomycin. This structural alteration confers several advantageous properties:
-
Enhanced Target Binding: The lipophilic tail allows for anchoring of the molecule to the bacterial cytoplasmic membrane, increasing its affinity for the peptidoglycan precursors.[1]
-
Dual Mechanism of Action: Beyond the classical inhibition of peptidoglycan synthesis (transglycosylation and transpeptidation) common to glycopeptides, the 4'-chlorobiphenylmethyl group enables oritavancin to disrupt the bacterial cell membrane integrity, leading to rapid, concentration-dependent cell death.[1][2][3]
-
Overcoming Resistance: This dual mechanism allows oritavancin to be effective against vancomycin-resistant strains of bacteria.[1]
Synthesis of Oritavancin: Incorporation of the 4'-Chlorobiphenylmethyl Moiety
The synthesis of oritavancin is a semi-synthetic process starting from the natural glycopeptide chloroeremomycin. The key step involves the introduction of the 4'-chlorobiphenylmethyl group via a reductive amination reaction.
Experimental Protocols
Part 1: Synthesis of 4'-Chlorobiphenyl-4-carboxaldehyde (Precursor of the Side Chain)
The precursor aldehyde is synthesized via a Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Suzuki coupling forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex. Here, 4-bromobenzaldehyde (B125591) is coupled with 4-chlorophenylboronic acid.
Materials:
-
4-Bromobenzaldehyde
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Darco G-60 (activated carbon)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a reaction flask, combine 4-bromobenzaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and 2 M aqueous sodium carbonate (3.0 eq).
-
Add 1-propanol as the solvent.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.01 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add ethyl acetate.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate, followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and treat with activated carbon to remove residual palladium.
-
Filter again and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4'-chlorobiphenyl-4-carboxaldehyde by recrystallization from a suitable solvent system like hexanes/ethyl acetate to afford pale yellow crystals.
| Parameter | Value |
| Yield | 86.3% (overall) |
| Melting Point | 58-59 °C |
Part 2: Reductive Amination for the Synthesis of Oritavancin
This step couples the synthesized aldehyde with the primary amine on the disaccharide of chloroeremomycin (referred to as Nucleus Factor B in some literature).
Reaction Principle: The aldehyde reacts with the primary amine to form a Schiff base (imine), which is then selectively reduced to a secondary amine using a reducing agent like sodium cyanoborohydride.
Materials:
-
Chloroeremomycin (Nucleus Factor B)
-
4'-Chlorobiphenyl-4-carboxaldehyde
-
Copper(II) acetate monohydrate
-
Tetrahydrofuran (THF)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Sodium borohydride (B1222165) (NaBH₄) (for quenching)
Procedure:
-
Dissolve Nucleus Factor B and copper(II) acetate in methanol at ambient temperature to form the copper complex.
-
To this solution, add 4'-chlorobiphenyl-4-carboxaldehyde as a solid or dissolved in THF.
-
Add a solution of sodium cyanoborohydride in THF.
-
Heat the solution to drive the reaction to completion. Additional 4'-chlorobiphenyl-4-carboxaldehyde may be added as needed to consume any mono-alkylated intermediate. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Terminate the reaction and quench any unreacted aldehyde by the addition of sodium borohydride.
-
The crude oritavancin is then purified by chromatographic separation, followed by concentration, salt formation (diphosphate), crystallization, and drying.
| Material | Molar Equivalents |
| Nucleus Factor B | 1.0 |
| Copper (II) acetate monohydrate | 0.9 - 1.3 |
| 4'-Chlorobiphenyl-4-carboxaldehyde | 1.1 - 1.6 |
| Sodium cyanoborohydride (NaCNBH₃) | 0.75 - 1.6 |
Table based on data from patent literature, which provides a range for reaction stoichiometry.
Data Presentation: Antimicrobial Activity
The introduction of the 4'-chlorobiphenylmethyl group significantly enhances the antimicrobial potency of oritavancin compared to vancomycin, especially against resistant strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Oritavancin and Vancomycin against Staphylococcus aureus
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | Oritavancin | 0.03 | 0.06 |
| Vancomycin | 1 | 1 | |
| Methicillin-Resistant S. aureus (MRSA) | Oritavancin | 0.03 | 0.06 |
| Vancomycin | 1 | 1 | |
| Vancomycin-Intermediate S. aureus (VISA) | Oritavancin | 0.06 | 0.12 |
| Vancomycin | 2 | 8 | |
| Vancomycin-Resistant S. aureus (VRSA) | Oritavancin | 0.12 | 0.5 |
| Vancomycin | >512 | >512 |
Data compiled from multiple surveillance studies.[4][5]
Table 2: Comparative MIC of Oritavancin and Vancomycin against Enterococcus Species
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin-Susceptible Enterococcus faecalis (VSE) | Oritavancin | ≤0.008 | 0.03 |
| Vancomycin | 1 | 2 | |
| Vancomycin-Resistant Enterococcus faecium (VRE) | Oritavancin | 0.03 | 0.12 |
| Vancomycin | >256 | >256 |
Data compiled from multiple surveillance studies.[1][6]
Visualizations
Diagrams
Caption: Synthetic workflow for Oritavancin.
Caption: Mechanism of action of Oritavancin.
Conclusion
The incorporation of a 4'-chlorobiphenylmethyl group, a derivative of a this compound scaffold, into the glycopeptide structure represents a highly successful strategy in the development of potent antibiotics against resistant Gram-positive pathogens. The semi-synthesis of oritavancin, particularly the reductive amination step, is a key process that endows the molecule with a dual mechanism of action, leading to superior antimicrobial activity. The detailed protocols and comparative data presented herein provide valuable insights for researchers and professionals in the field of drug discovery and development, highlighting the potential of targeted chemical modifications to overcome the challenge of antibiotic resistance.
References
- 1. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oritavancin - Wikipedia [en.wikipedia.org]
- 3. CN109053864B - Method for preparing oritavancin - Google Patents [patents.google.com]
- 4. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amidation of 4-Phenylbenzylamine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of N-(4-phenylbenzyl)amides through the amidation of 4-phenylbenzylamine with various carboxylic acids. Amide bond formation is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of a vast array of pharmaceuticals and biologically active molecules. The protocols detailed herein utilize common and effective coupling reagents, offering a comparative perspective for researchers to select the most suitable method based on substrate scope, desired yield, and reaction conditions.
Introduction
The coupling of this compound with carboxylic acids yields N-(4-phenylbenzyl)amides, a scaffold present in numerous compounds of medicinal interest. The formation of the amide bond, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid moiety. This is typically achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, susceptible to nucleophilic attack by the amine.
This note explores several widely used coupling methodologies, including those based on carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Additionally, alternative methods such as the use of trimethylaluminium and boric acid as a catalyst are presented. The choice of reagent and conditions can significantly impact reaction efficiency, yield, and purity, and is dependent on the specific properties of the carboxylic acid and any other functional groups present.
Comparative Data of Amidation Methods
The selection of a coupling reagent is a critical parameter in amide synthesis. The following table summarizes yields obtained for the amidation of this compound with various carboxylic acids using different methodologies.
| Carboxylic Acid | Coupling Reagent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Trimethylaluminium | Toluene | 90 | 1 | 78 | [1] |
| Propionic Acid | Trimethylaluminium | Toluene | 90 | 1 | 75 | [1] |
| Isobutyric Acid | Trimethylaluminium | Toluene | 90 | 1 | 72 | [1] |
| Pivalic Acid | Trimethylaluminium | Toluene | 90 | 1 | 58 | [1] |
| Benzoic Acid | Trimethylaluminium | Toluene | 90 | 1 | 75 | [1] |
| 4-Methoxybenzoic Acid | Trimethylaluminium | Toluene | 90 | 1 | 73 | [1] |
| 4-Nitrobenzoic Acid | Trimethylaluminium | Toluene | 90 | 1 | 65 | [1] |
| Phenylacetic Acid | EDC/HOBt | DMF | RT | 12 | 85-95 | General Protocol |
| 3-Phenylpropionic Acid | Boric Acid | Toluene | Reflux | 24 | ~80 | General Protocol |
| Various Aromatic Acids | HATU/DIPEA | DMF | RT | 2-4 | >90* | General Protocol |
*Note: Yields are typical and can vary based on the specific substrate and reaction scale. These are representative values based on general protocols.
Experimental Workflow
The general workflow for the amidation of this compound is depicted below. The process involves the activation of a carboxylic acid followed by the addition of the amine and subsequent workup and purification.
Caption: General experimental workflow for the synthesis of N-(4-phenylbenzyl)amides.
Detailed Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol is a widely used, reliable method for a broad range of carboxylic acids.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[2][3]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and this compound (1.0 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration relative to the amine).
-
Add HOBt (1.2 equiv) to the solution.[2]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[2][3]
-
Add DIPEA (2.5 equiv) dropwise to the mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic phase sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-(4-phenylbenzyl)amide.
Signaling Pathway for EDC/HOBt Amidation
The mechanism involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to prevent side reactions and racemization. This active ester is subsequently attacked by the amine.[4]
References
Application Notes and Protocols: Ruthenium-Catalyzed Deaminative Coupling with 4-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deaminative coupling reactions have emerged as powerful tools in organic synthesis, enabling the transformation of readily available primary amines into valuable carbon-carbon bond-containing structures. These reactions offer a strategic advantage by utilizing the amine functionality as a transient directing or activating group that is subsequently removed. Ruthenium catalysis has shown significant promise in mediating such transformations with high efficiency and selectivity. This document provides detailed application notes and a proposed protocol for the ruthenium-catalyzed deaminative coupling of 4-phenylbenzylamine, a substrate of interest in the synthesis of complex diarylmethane scaffolds relevant to medicinal chemistry and materials science. While a direct deaminative coupling of this compound is not extensively documented, this protocol is based on analogous ruthenium-catalyzed deaminative C-H benzylations, providing a robust starting point for methodological development.[1]
The described methodology involves the in-situ conversion of the primary amine to a more reactive species, which then participates in a ruthenium-catalyzed cross-coupling with an aromatic partner, ultimately leading to the formation of a new C-C bond at the benzylic position and extrusion of the nitrogen moiety.
Data Presentation
The following table summarizes representative quantitative data for ruthenium-catalyzed deaminative C-H benzylations of arenes with various benzylamine (B48309) derivatives, which serve as a model for the proposed reaction with this compound.[1]
| Entry | Benzylamine Derivative (as Katritzky Salt) | Arene Coupling Partner | Ruthenium Catalyst | Product Yield (%) | Reference |
| 1 | Benzylamine | 2-Phenylpyridine (B120327) | [RuCl₂(p-cymene)]₂ | 85 | [1] |
| 2 | 4-Methoxybenzylamine | 2-Phenylpyridine | [RuCl₂(p-cymene)]₂ | 82 | [1] |
| 3 | 4-Chlorobenzylamine | 2-Phenylpyridine | [RuCl₂(p-cymene)]₂ | 78 | [1] |
| 4 | 4-Bromobenzylamine | 2-Phenylpyridine | [RuCl₂(p-cymene)]₂ | 75 | [1] |
| 5 | 4-(Trifluoromethyl)benzylamine | 2-Phenylpyridine | [RuCl₂(p-cymene)]₂ | 65 | [1] |
| 6 | 2-Phenylethylamine | 2-Phenylpyridine | [RuCl₂(p-cymene)]₂ | 72 | [1] |
Experimental Protocols
This section details the proposed experimental procedure for the ruthenium-catalyzed deaminative coupling of this compound with a model arene, 2-phenylpyridine. The protocol is adapted from established procedures for analogous deaminative C-H benzylations.[1]
Materials:
-
This compound
-
2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430)
-
[RuCl₂(p-cymene)]₂
-
Silver acetate (B1210297) (AgOAc)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Part 1: Synthesis of the 4-Phenylbenzylpyridinium Salt (Katritzky Salt)
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (1.1 mmol, 1.1 equiv).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the 4-phenylbenzylpyridinium salt.
Part 2: Ruthenium-Catalyzed Deaminative Coupling
-
To an oven-dried Schlenk tube, add the 4-phenylbenzylpyridinium salt (0.2 mmol, 1.0 equiv), 2-phenylpyridine (0.3 mmol, 1.5 equiv), [RuCl₂(p-cymene)]₂ (0.005 mmol, 2.5 mol%), silver acetate (0.02 mmol, 10 mol%), and potassium carbonate (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 1,1-diarylalkane product.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of the pyridinium salt and subsequent Ru-catalyzed deaminative coupling.
Diagram 2: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the ruthenium-catalyzed deaminative C-H benzylation.
References
Application Notes and Protocols for the Synthesis of Serine Protease Inhibitors from 4-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of serine protease inhibitors using 4-phenylbenzylamine as a key building block. The protocols outlined below are based on established synthetic methodologies and biochemical assays for the characterization of enzyme inhibitors.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, such as cardiovascular disorders, inflammatory conditions, and cancer. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of drug discovery.
This compound serves as a versatile scaffold for the design of non-peptidic and peptidomimetic inhibitors. Its biphenyl (B1667301) moiety can engage in favorable interactions with the active site of various serine proteases, while the benzylamine (B48309) functional group provides a reactive handle for the introduction of diverse chemical functionalities to achieve desired potency and selectivity. This document details the synthesis of a representative α-keto amide inhibitor of tryptase, a serine protease involved in allergic and inflammatory responses, and provides protocols for assessing the inhibitory activity against tryptase, urokinase-type plasminogen activator (uPA), and thrombin.
Data Presentation
The following table summarizes the inhibitory activity of a representative compound synthesized from a phenylbenzylamine scaffold against human β-tryptase.
| Compound ID | Inhibitor Structure | Target Protease | Inhibition Constant (Ki) (nM) |
| 1 | Ac-PRNR-α-keto amide-G-3-phenylbenzylamine | Human β-Tryptase | 9.13 ± 0.11[1] |
Experimental Protocols
Protocol 1: Synthesis of Ac-Pro-Arg-Asn-Arg-α-keto amide-Gly-3-phenylbenzylamine
This protocol describes a plausible multi-step synthesis of a tetrapeptide α-keto amide inhibitor incorporating a 3-phenylbenzylamine (B152775) moiety. The synthesis involves solid-phase peptide synthesis (SPPS) of the protected peptide acid, followed by solution-phase coupling with 3-phenylbenzylamine and subsequent oxidation to the α-keto amide.
Materials:
-
Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
3-Phenylbenzylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dess-Martin periodinane (DMP)
-
Acetic anhydride (B1165640)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of Ac-Pro-Arg(Pbf)-Asn(Trt)-Arg(Pbf)-Gly-OH:
-
Swell 2-chlorotrityl chloride resin in DCM.
-
Couple the first amino acid, Fmoc-Gly-OH, to the resin using DIC and HOBt in DMF.
-
Sequentially couple Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Pro-OH using DIC and HOBt, with Fmoc deprotection using 20% piperidine in DMF between each coupling step.
-
After the final coupling, deprotect the N-terminal Fmoc group.
-
Acetylate the N-terminus using acetic anhydride and pyridine in DMF.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Purify the peptide acid by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
-
Coupling of the Peptide Acid with 3-Phenylbenzylamine:
-
Dissolve the purified peptide acid in DMF.
-
Add BOP, HOBt, and DIPEA to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add 3-phenylbenzylamine to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction by HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting peptide amide by column chromatography or reverse-phase HPLC.
-
-
Oxidation to the α-Keto Amide:
-
Dissolve the purified peptide amide in a suitable solvent such as DCM.
-
Add Dess-Martin periodinane (DMP) to the solution and stir at room temperature.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final α-keto amide inhibitor by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.
-
Protocol 2: In Vitro Tryptase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potency of the synthesized compound against human β-tryptase.
Materials:
-
Human β-tryptase
-
Tryptase substrate (e.g., Tos-Gly-Pro-Arg-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Synthesized inhibitor stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human β-tryptase in assay buffer.
-
Prepare a stock solution of the tryptase substrate in DMSO.
-
Prepare a series of dilutions of the synthesized inhibitor in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%).
-
-
Assay Performance:
-
In a 96-well microplate, add assay buffer to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of human β-tryptase to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the tryptase substrate to each well.
-
Immediately measure the absorbance at 405 nm (for p-nitroanilide release) in a kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using the Michaelis-Menten equation for competitive inhibition and non-linear regression analysis to calculate the Ki value.
-
Protocol 3: In Vitro Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay
This protocol describes a fluorometric assay to assess the inhibitory activity of the synthesized compound against uPA.
Materials:
-
Human uPA
-
uPA substrate (e.g., a fluorogenic peptide substrate like Z-Gly-Gly-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Synthesized inhibitor stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human uPA in assay buffer.
-
Prepare a stock solution of the uPA substrate in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay Performance:
-
To the wells of a 96-well black microplate, add assay buffer, followed by the inhibitor at various concentrations.
-
Add a fixed concentration of uPA to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the uPA substrate.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC release) kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction rates from the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ and Ki values as described in Protocol 2.
-
Protocol 4: In Vitro Thrombin Inhibition Assay
This protocol details a chromogenic assay to evaluate the inhibitory effect of the synthesized compound on thrombin activity.
Materials:
-
Human α-thrombin
-
Thrombin substrate (e.g., a chromogenic substrate like S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)
-
Synthesized inhibitor stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human α-thrombin in assay buffer.
-
Prepare a stock solution of the thrombin substrate in water.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay Performance:
-
In a 96-well microplate, add assay buffer and the inhibitor at various concentrations.
-
Add a fixed concentration of thrombin to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the thrombin substrate.
-
Measure the absorbance at 405 nm kinetically for 10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition, IC₅₀, and Ki values as described in Protocol 2.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Tryptase signaling pathway in inflammation.
Caption: uPA signaling pathway in cancer metastasis.
Caption: Thrombin's role in the coagulation cascade.
Caption: General experimental workflow for inhibitor development.
References
Protocol for N-alkylation of 4-Phenylbenzylamine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-phenylbenzylamine, a key synthetic transformation for the generation of diverse molecular entities in pharmaceutical and materials science research. The protocols described herein focus on two robust and widely applicable methods: reductive amination and direct alkylation with alkyl halides.
Introduction
N-alkylation of primary amines, such as this compound, is a fundamental reaction in organic synthesis. The resulting secondary amines are crucial intermediates and scaffolds in the development of novel therapeutic agents, agrochemicals, and functional materials. The biphenylmethylamine moiety of this compound is a prevalent structural feature in many biologically active compounds. Its N-alkylation allows for the systematic modification of physicochemical properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
The choice of N-alkylation strategy is critical and depends on the desired product, the nature of the alkylating agent, and the overall synthetic route. Reductive amination offers a versatile and controlled method for the synthesis of secondary amines, minimizing the risk of over-alkylation. Direct alkylation with alkyl halides is a more traditional approach, which can be highly effective but may require careful optimization to ensure selectivity.
Data Presentation
The following table summarizes quantitative data for representative N-alkylation reactions of benzylamine (B48309) derivatives, illustrating typical reagents, conditions, and yields. Due to a lack of specific reported examples for this compound, the data presented is for analogous and structurally related benzylamines to provide a comparative reference.
| Entry | Amine | Alkylating Agent | Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 3 | >95 |
| 2 | Benzylamine | Cyclohexanecarbaldehyde | Reductive Amination | Hantzsch dihydropyridine, Sc(OTf)₃ | Dichloromethane (CH₂Cl₂) | Room Temp. | 6 | 98[1] |
| 3 | Aniline | Benzyl (B1604629) alcohol | Borrowing Hydrogen | Manganese pincer complex, t-BuOK | Toluene | 80 | - | 78[2] |
| 4 | Benzylamine | Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 80 | 12 | >90 |
| 5 | Dibenzylamine | Benzyl Bromide | Direct Alkylation | N,N,4-Trimethylpiperidin-4-amine | Acetonitrile | Room Temp. | 2-24 | >90[3] |
| 6 | Benzylamine | 4-Methylbenzenesulfonyl chloride | Sulfonamide Formation & Alkylation | NaOH | - | - | - | - |
Experimental Protocols
Method 1: Reductive Amination
Reductive amination is a highly efficient one-pot method for the N-alkylation of this compound. The reaction proceeds through the initial formation of an imine intermediate by the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid or a dehydrating agent like anhydrous MgSO₄ can be beneficial. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the stirred solution, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise. Be cautious as gas evolution may occur.
-
Reaction Completion: Continue to stir the reaction mixture at room temperature until the starting materials are consumed, which typically takes 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.
Method 2: Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. Careful control of stoichiometry is important to minimize the formation of the di-alkylated tertiary amine.
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl bromide, propyl iodide)
-
Non-nucleophilic Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Anhydrous Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Reactant Preparation: To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., ACN or DMF) in a round-bottom flask, add the base (e.g., K₂CO₃, 2.0-3.0 equivalents or DIPEA, 1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Visualizations
Caption: General scheme for N-alkylation of this compound.
Caption: Workflow for the reductive amination protocol.
Caption: Workflow for the direct alkylation protocol.
References
Application Notes and Protocols for the Analytical Characterization of 4-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques for the characterization of 4-Phenylbenzylamine. It includes protocols for various analytical methods and presents quantitative data in structured tables. The logical workflow for the characterization of this compound is also visualized.
1. Introduction
This compound is a primary amine containing a biphenyl (B1667301) moiety. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science.[1] Accurate characterization of this compound is crucial for its application in research and development. This application note outlines the use of spectroscopic, chromatographic, and thermal analysis techniques for the comprehensive characterization of this compound.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| Appearance | White or pale yellow solid | [1] |
| Melting Point | 48-53 °C | [3] |
| Purity (by GC) | ≥ 98% | [1] |
3. Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Quantitative Data
¹H NMR (Proton NMR)
¹³C NMR (Carbon-13 NMR)
A predicted ¹³C NMR spectrum for this compound is available, and spectral data for related biphenyl compounds can provide expected chemical shift ranges.[5]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₂ (Benzylic) | ~45 |
| Aromatic CHs | 127-130 |
| Aromatic Quaternary Carbons | 139-142 |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Quantitative Data
An ATR-IR spectrum of this compound is available from commercial sources.[2] The expected characteristic absorption bands are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 1450-1500 | C=C Stretch | Aromatic Ring |
| 1000-1300 | C-N Stretch | Amine |
| 690-900 | C-H Bending (out-of-plane) | Aromatic |
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction to provide the absorbance or transmittance spectrum of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated biphenyl system of the molecule.
Quantitative Data
The UV-Vis spectrum of the parent biphenyl chromophore in cyclohexane (B81311) exhibits a strong absorption maximum (λmax) at approximately 247.5 nm.[6] The presence of the benzylamine (B48309) moiety is expected to cause a slight shift in this absorption.
| Solvent | λmax (nm) |
| Cyclohexane | ~248 |
| Ethanol (B145695) | ~250 |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a cuvette containing the pure solvent as a reference.
-
-
Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.
-
Data Processing: The instrument software will automatically subtract the reference spectrum and display the absorbance spectrum of the sample, from which the λmax can be determined.
4. Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of this compound and can be used for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of aromatic amines.
Quantitative Data
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or acetate (B1210297) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | To be determined experimentally |
Experimental Protocol
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Data Analysis: Identify the peak corresponding to this compound and determine its retention time and peak area for purity assessment or quantification.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds like this compound.
Quantitative Data
The purity of commercially available this compound is often specified as ≥ 98% by GC.[1] A specific retention time is dependent on the experimental conditions.
| Parameter | Typical Value/Condition |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Retention Time | To be determined experimentally |
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrument Setup:
-
Set the GC oven, injector, and detector temperatures.
-
Allow the system to equilibrate.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution and start the GC run.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the sample.
5. Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which aids in its identification.
Quantitative Data
| m/z | Predicted Fragment Ion |
| 183 | [C₁₃H₁₃N]⁺ (Molecular Ion) |
| 182 | [M-H]⁺ |
| 168 | [M-NH₂]⁺ |
| 154 | [Biphenyl]⁺ |
| 106 | [C₇H₈N]⁺ (Tropylium-like ion from benzylamine moiety) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocol
-
Sample Introduction: The sample can be introduced via a direct insertion probe or as the eluent from a GC column (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: A mass spectrum is generated, plotting ion abundance versus m/z.
6. Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of this compound.
Quantitative Data
The primary thermal event for this compound is its melting.
| Parameter | Value |
| Melting Point | 48-53 °C |
Experimental Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 25 °C to 100 °C).
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event in the resulting thermogram.
Logical Workflow and Visualization
The characterization of this compound typically follows a logical progression of analytical techniques to confirm its identity, purity, and properties.
This workflow diagram illustrates the sequential application of analytical techniques for a comprehensive characterization of this compound, starting from basic property determination to detailed structural and stability analyses.
References
Application Note: ¹H and ¹³C NMR Analysis of 4-Phenylbenzylamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the structural elucidation of 4-phenylbenzylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation and data acquisition, alongside an analysis of predicted spectral data.
Introduction
This compound is a biphenylmethanamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural confirmation is critical for ensuring the purity and identity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural determination of such organic molecules in solution. This note details the application of ¹H and ¹³C NMR for the characterization of this compound.
Disclaimer: The spectral data presented in this document is predicted using computational algorithms (nmrdb.org) and is intended for illustrative and educational purposes. Experimental values may vary based on solvent, concentration, and instrument parameters.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown below.
(Note: An illustrative image of the numbered structure would be placed here in a final document.)
Structure for Assignment:
-
C1 : Methylene (B1212753) carbon (-CH₂)
-
C2 : Quaternary carbon of the benzyl (B1604629) ring attached to C1
-
C3/C3' : Ortho carbons of the benzyl ring
-
C4/C4' : Meta carbons of the benzyl ring
-
C5 : Para carbon of the benzyl ring, attached to the second phenyl ring
-
C6 : Quaternary carbon of the second phenyl ring, attached to C5
-
C7/C7' : Ortho carbons of the second phenyl ring
-
C8/C8' : Meta carbons of the second phenyl ring
-
C9 : Para carbon of the second phenyl ring
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assigned Protons |
| 7.59 | Doublet (d) | 2H | 7.6 | H7/H7' |
| 7.52 | Doublet (d) | 2H | 8.0 | H4/H4' |
| 7.43 | Triplet (t) | 2H | 7.6 | H8/H8' |
| 7.37 | Doublet (d) | 2H | 8.0 | H3/H3' |
| 7.34 | Triplet (t) | 1H | 7.3 | H9 |
| 3.91 | Singlet (s) | 2H | - | H1 (CH₂) |
| 1.57 | Singlet (s, broad) | 2H | - | NH₂ |
Spectral Interpretation:
-
The aromatic region (7.3-7.6 ppm) shows five distinct signals corresponding to the nine aromatic protons. The protons on the terminal phenyl ring (H7, H8, H9) and the substituted benzyl ring (H3, H4) exhibit characteristic doublet and triplet splitting patterns due to coupling with adjacent protons.
-
The signal at 3.91 ppm is a singlet, integrating to two protons, which is characteristic of the benzylic methylene protons (H1). Its downfield shift is due to the deshielding effect of the adjacent aromatic ring and the amine group.
-
A broad singlet at approximately 1.57 ppm corresponds to the two protons of the primary amine (-NH₂). The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature, and they often appear as a broad signal due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assigned Carbon |
| 142.3 | C2 |
| 141.0 | C6 |
| 139.8 | C5 |
| 128.8 | C8/C8' |
| 128.0 | C3/C3' |
| 127.3 | C9 |
| 127.2 | C7/C7' |
| 127.1 | C4/C4' |
| 46.0 | C1 |
Spectral Interpretation:
-
The spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
-
The downfield signals between 127 and 143 ppm are characteristic of the sp²-hybridized carbons of the two aromatic rings. The quaternary carbons (C2, C5, C6) are typically observed in this region.
-
The most upfield signal at 46.0 ppm is assigned to the sp³-hybridized methylene carbon (C1), which is consistent with a carbon atom attached to a nitrogen and an aromatic ring.
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a solid organic compound like this compound.
-
Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis, into a clean, dry glass vial.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that would overlap with analyte peaks.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Cap the vial and gently swirl or vortex until the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube.[2][3] This can be done by passing the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool.[3]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use tape, as it can interfere with the sample spinner.[2]
-
Final Check: Ensure the final sample height in the tube is approximately 4-5 cm to be within the detection region of the NMR coil.[2]
Protocol 2: NMR Data Acquisition (General)
This protocol describes a general procedure for acquiring 1D ¹H and ¹³C NMR spectra on a modern Fourier Transform NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra with sharp lines.
-
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise on a moderately concentrated sample.
-
Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds. For accurate integration, a longer delay (5 x T₁) may be required.
-
-
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves:
-
Fourier Transformation: Converts the time-domain data (FID) into frequency-domain data (the spectrum).
-
Phasing: Corrects the phase of the signals to ensure they are all in pure absorption mode (positive peaks).
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. Tetramethylsilane (TMS) can also be used as an internal standard at 0.00 ppm.
-
Workflow Diagrams
The following diagrams illustrate the key workflows for NMR analysis.
Caption: A flowchart illustrating the major stages of NMR analysis, from sample preparation to final spectral interpretation.
References
Application Notes and Protocols: Utilizing 4-Phenylbenzylamine in Solid-Phase Peptide Synthesis for the Generation of C-Terminal Peptide Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 4-Phenylbenzylamine in solid-phase peptide synthesis (SPPS). While direct literature on a dedicated this compound resin is sparse, its structural similarity to widely used benzhydrylamine and 4-methylbenzhydrylamine (B1223480) (MBHA) resins suggests its utility in the synthesis of C-terminal peptide amides. This guide extrapolates from established protocols for these related resins to provide a comprehensive framework for the preparation and use of a hypothetical this compound-functionalized resin in both Boc/Bzl and Fmoc/tBu SPPS strategies.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and automated synthesis of peptides. The choice of solid support and linker is critical as it dictates the C-terminal functionality of the cleaved peptide. Benzhydrylamine-based resins, such as 4-methylbenzhydrylamine (MBHA) resin, are extensively used for the production of peptide amides, which are prevalent in many biologically active peptides.[1][2]
This compound, as a substituted benzylamine (B48309), presents an opportunity to develop a novel linker for SPPS. The introduction of a phenyl group on the benzylamine core may influence the cleavage kinetics and the stability of the linker during synthesis. These application notes provide a theoretical and practical guide for the synthesis of a this compound-derived resin and its application in peptide synthesis.
Principle of Application
A this compound-functionalized resin can be employed for the synthesis of C-terminal peptide amides. The synthesis involves the initial attachment of the C-terminal amino acid to the this compound linker on the solid support. Subsequent amino acids are then coupled sequentially to the N-terminus. The final step involves cleavage of the peptide from the resin using a strong acid, which concurrently removes the side-chain protecting groups and yields the desired peptide amide. This process is compatible with both Boc/Bzl and Fmoc/tBu protection strategies.
Experimental Protocols
Synthesis of this compound Functionalized Resin
A common method for preparing amine-functionalized resins is by reacting a chloromethylated polystyrene resin with the desired amine.
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 1.0 meq/g)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Swell the chloromethylated polystyrene resin in DMF for 1 hour.
-
In a separate flask, dissolve a 3-fold molar excess of this compound and a 3-fold molar excess of TEA in DMF.
-
Add the this compound solution to the swollen resin.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Allow the resin to cool to room temperature and filter.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
-
Determine the substitution level of the resin using a quantitative ninhydrin (B49086) test.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide on the prepared this compound resin.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Dichloromethane (DCM)
-
Cleavage Cocktail (see section 3.3)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Peptide Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides synthesized on benzhydrylamine-type resins, strong acidic conditions are required to yield the C-terminal amide.[1]
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail is suitable for peptides containing sensitive residues like Cys, Met, and Trp.
Cleavage Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables present hypothetical quantitative data for the synthesis of a model decapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH2) on a this compound resin compared to a standard MBHA resin.
Table 1: Resin Loading and Synthesis Efficiency
| Resin Type | Initial Loading (mmol/g) | Final Crude Peptide Yield (%) | Crude Purity (%) |
| This compound Resin | 0.65 | 78 | 72 |
| MBHA Resin | 0.70 | 82 | 75 |
Table 2: Cleavage Efficiency
| Resin Type | Cleavage Cocktail | Cleavage Time (hours) | Cleavage Yield (%) |
| This compound Resin | Reagent K | 2 | 91 |
| This compound Resin | Reagent K | 4 | 95 |
| MBHA Resin | Reagent K | 2 | 93 |
| MBHA Resin | Reagent K | 4 | 96 |
Visualizations
Workflow for SPPS using this compound Resin
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a this compound resin.
Logical Relationship of Cleavage Cocktail Components
References
Synthesis of Bioactive Molecules Using 4-Phenylbenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4-phenylbenzylamine as a key chemical intermediate. This compound serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the synthesis of Schiff bases and heterocyclic compounds with potential applications in oncology and infectious diseases.[1]
Introduction
This compound is an aromatic amine that is frequently employed in organic synthesis to construct complex molecules with diverse pharmacological activities.[1] Its biphenyl (B1667301) moiety can contribute to the lipophilicity and binding interactions of the final compounds with biological targets. This document will focus on the synthesis of Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.
Synthesis of Bioactive Schiff Bases from this compound
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imines are valuable intermediates and have been shown to possess a wide range of biological activities.
General Synthetic Workflow
The synthesis of Schiff bases from this compound follows a straightforward condensation reaction. The general workflow involves the reaction of this compound with a suitable aldehyde, often in the presence of an acid catalyst and a solvent.
Caption: General workflow for the synthesis of Schiff bases from this compound.
Application Note 1: Synthesis of an Anticancer Schiff Base
This application note describes the synthesis of a Schiff base derived from this compound and salicylaldehyde (B1680747), which is investigated for its potential anticancer activity.
Experimental Protocol: Synthesis of (E)-2-(((4-phenylbenzyl)imino)methyl)phenol
This protocol is based on a general method for Schiff base synthesis.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.83 g, 10 mmol) in 20 mL of absolute ethanol.
-
To this solution, add salicylaldehyde (1.22 g, 10 mmol) dissolved in 10 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
The mixture is then refluxed with constant stirring for 2-3 hours.
-
After refluxing, the reaction mixture is cooled to room temperature, which should result in the precipitation of the Schiff base product.
-
The precipitate is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator.
Data Presentation:
While specific quantitative data for the anticancer activity of Schiff bases directly derived from this compound is not extensively available in the public domain, the following table presents data for structurally related Schiff bases to illustrate the potential efficacy.
| Compound ID | Schiff Base Derivative | Cancer Cell Line | IC50 (µM) |
| SB-1 | 4-(3,4,5-trimethoxybenzylideneamino)naphthalene-1,2-dione | Hep-G2 | 5.91 |
| SB-2 | 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | Hep-G2 | 9.98 |
| CDSBs | Carbon dot based Schiff bases | U251 (glioma) | 14.9 µg/mL |
| CDSBs | Carbon dot based Schiff bases | GL261 (glioma) | 17.9 µg/mL |
| 5-C-2-4-NABA | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for SB-1 and SB-2 are from a study on naphthoquinone Schiff bases.[2] Data for CDSBs are from a study on carbon dot based Schiff bases.[3] Data for 5-C-2-4-NABA is from a study on a novel Schiff base.[4]
Application Note 2: Synthesis of an Antimicrobial Schiff Base and its Metal Complexes
This application note details the synthesis of a Schiff base from this compound and its subsequent complexation with metal ions to enhance antimicrobial activity.
Experimental Protocol: Synthesis of a this compound-derived Schiff Base and its Cu(II) Complex
This protocol is adapted from general procedures for the synthesis of Schiff bases and their metal complexes.
Part A: Synthesis of the Schiff Base
-
Follow the procedure outlined in Application Note 1 to synthesize the Schiff base from this compound and an appropriate aldehyde (e.g., salicylaldehyde).
Part B: Synthesis of the Cu(II) Complex
Materials:
-
Synthesized Schiff base
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Dilute ammonium (B1175870) hydroxide (B78521) solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve the synthesized Schiff base (10 mmol) in 50 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1.71 g, 10 mmol) in 50 mL of hot ethanol.
-
Slowly add the ethanolic solution of the Schiff base to the stirring ethanolic solution of the copper salt.
-
Add a few drops of dilute ammonium hydroxide solution to adjust the pH, which should initiate the precipitation of the metal complex.
-
Reflux the mixture with stirring for 2-3 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by vacuum filtration, wash it several times with hot ethanol, and dry it in a desiccator.[5]
Data Presentation:
The following table presents the antimicrobial activity of related Schiff bases and their metal complexes, demonstrating the potential for enhanced activity upon complexation.
| Compound | Organism | Zone of Inhibition (mm) |
| Salicylaldehyde-based Schiff Base | E. coli | - |
| Mg Complex of Schiff Base | E. coli | Increased activity observed |
| Ni Complex of Schiff Base | E. coli | Increased activity observed |
Data adapted from a study on salicylaldehyde-based Schiff bases and their metal complexes.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, Schiff bases and related heterocyclic compounds are known to exert their biological effects through various pathways.
Anticancer Activity:
-
DNA Intercalation and Damage: Some Schiff bases can bind to DNA, interfering with replication and transcription, ultimately leading to apoptosis.
-
Enzyme Inhibition: They can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.
-
Induction of Apoptosis: Many anticancer agents, including Schiff bases, can trigger programmed cell death (apoptosis) in cancer cells through various signaling cascades.
References
- 1. Synthesis, Characterization, and Anticancer Evaluation of a Novel Imine-Oxime Ligand Derived from 2-Hydrazinyl Benzothiazole and Its Palladium(II) Complex [jns.kashanu.ac.ir]
- 2. [PDF] Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry | Semantic Scholar [semanticscholar.org]
- 3. chemclassjournal.com [chemclassjournal.com]
- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbenzylamine as a Reagent in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in drug development and life sciences, the sensitive and accurate quantification of analytes is paramount. Many biologically significant molecules, such as carboxylic acids and fatty acids, often lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Furthermore, their high polarity can lead to poor retention and peak shape in reversed-phase chromatography.
To overcome these challenges, a derivatization strategy is often employed. Derivatization involves chemically modifying the analyte to enhance its detectability and improve its chromatographic properties. 4-Phenylbenzylamine is a promising reagent for such applications. Its chemical structure, featuring a primary amine and a biphenyl (B1667301) moiety, allows it to react with specific functional groups, thereby "tagging" the analyte with a UV-active group. The introduction of the phenylbenzyl group increases the hydrophobicity of the derivatized analyte, leading to better retention and separation in reversed-phase HPLC.
While specific, published protocols for this compound as a derivatization reagent are not widely available, its structural similarity to other benzylamine-based derivatizing agents allows for the adaptation of existing, well-established methods. This document provides a detailed, representative protocol for the derivatization of carboxylic acids using this compound, based on established methodologies for similar reagents.
Principle of Derivatization
This compound can be used as a derivatization reagent for analytes containing a carboxylic acid functional group. The reaction proceeds via the formation of an amide bond between the primary amine of this compound and the carboxyl group of the analyte. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid.
The resulting derivative incorporates the UV-active biphenyl group from this compound, allowing for sensitive detection using a UV detector. The increased hydrophobicity of the derivative also enhances its retention on a reversed-phase HPLC column.
Application: Derivatization of Carboxylic Acids for HPLC-UV Analysis
This protocol details a representative method for the derivatization of carboxylic acids with this compound for subsequent analysis by HPLC with UV detection. This method is analogous to protocols using similar benzylamine (B48309) derivatizing agents.
Experimental Protocol
1. Materials and Reagents
-
This compound
-
Carboxylic acid standard/sample
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water, HPLC grade
-
Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)
2. Reagent Preparation
-
This compound Solution: Prepare a 10 mg/mL solution of this compound in anhydrous dichloromethane.
-
DCC or EDC Solution: Prepare a 20 mg/mL solution of DCC or EDC in anhydrous dichloromethane.
-
DMAP Solution: Prepare a 5 mg/mL solution of DMAP in anhydrous dichloromethane.
3. Derivatization Procedure
-
Sample Preparation: Dissolve a known amount of the carboxylic acid sample or standard in a minimal amount of anhydrous dichloromethane in a clean, dry reaction vial.
-
Addition of Reagents:
-
To the sample solution, add a 2-fold molar excess of the this compound solution.
-
Add a 1.5-fold molar excess of the DCC or EDC solution.
-
Add a 0.1-fold molar excess of the DMAP solution.
-
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample for Analysis: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase. The sample is now ready for injection.
4. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:
-
0-5 min: 50% ACN
-
5-20 min: 50% to 90% ACN
-
20-25 min: 90% ACN
-
25-30 min: 90% to 50% ACN
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 254 nm (based on the absorbance of the biphenyl group)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation
The following tables present hypothetical performance data for the analysis of a model carboxylic acid (e.g., Valproic Acid) using the described method. This data is for illustrative purposes and would need to be determined experimentally for a specific application.
Table 1: Method Validation Parameters for Valproic Acid Analysis
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: Comparison of Retention Times
| Compound | Retention Time (min) |
| Valproic Acid (underivatized) | ~ 2.5 |
| This compound | ~ 8.1 |
| Valproic Acid-4-Phenylbenzylamide | ~ 15.3 |
Visualizations
Derivatization Reaction Workflow
Caption: Experimental workflow for the derivatization of carboxylic acids.
Chemical Reaction Diagram
Caption: Chemical reaction of a carboxylic acid with this compound.
Conclusion
This compound holds significant potential as a derivatization reagent for the analysis of carboxylic acids and other analytes with suitable functional groups. The introduction of the phenylbenzyl moiety can greatly enhance the detectability and chromatographic behavior of otherwise difficult-to-analyze compounds. The provided protocol, adapted from established methods for similar reagents, offers a solid starting point for researchers to develop and validate their own analytical methods. Further optimization of reaction conditions and HPLC parameters will be necessary to achieve the best performance for specific applications.
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-Phenylbenzylamine Amidation Reactions
Welcome to the technical support center for 4-Phenylbenzylamine amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound has a low or non-existent yield. What are the common causes?
Low yields in amide coupling reactions are common and can typically be attributed to several key factors:
-
Incomplete Carboxylic Acid Activation: The first step of the reaction, the activation of the carboxylic acid, may be inefficient. This can be due to a degraded or insufficient coupling reagent. It is crucial to use fresh, high-quality coupling reagents in the correct stoichiometric amounts.[1]
-
Amine Deactivation: this compound, like other primary amines, can be protonated by the carboxylic acid to form a non-nucleophilic ammonium (B1175870) salt.[2] This acid-base reaction competes with the desired coupling and can be mitigated by the addition of a non-nucleophilic base or by choosing a coupling method that doesn't require acidic conditions.
-
Hydrolysis: The presence of water is detrimental to amidation reactions. Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. Using anhydrous solvents and reagents under an inert atmosphere is critical for success.[1]
-
Steric Hindrance: If either the carboxylic acid or the acylating partner has bulky groups near the reaction center, it can physically impede the reaction, leading to slow or incomplete coupling.[1] In such cases, more powerful coupling reagents or higher reaction temperatures may be necessary.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. Solvents like dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) are commonly used, and bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are often added to scavenge acid byproducts.[3]
Q2: How do I choose the right coupling reagent for my this compound amidation?
The choice of coupling reagent is critical and depends on the complexity of your substrates, the scale of the reaction, and the need to avoid side reactions like racemization. Common classes of reagents include:
-
Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as its urea (B33335) byproduct is water-soluble, simplifying purification.[2] However, carbodiimides can sometimes lead to racemization of chiral carboxylic acids. This can be suppressed by adding nucleophilic additives like 1-Hydroxybenzotriazole (HOBt).[4]
-
Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are generally more reactive than carbodiimides and are effective for more challenging couplings.[1] They are known for low levels of racemization.
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These are among the most efficient and rapid coupling reagents available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly powerful due to the formation of a highly reactive OAt-active ester, which accelerates the reaction and minimizes side reactions.[2][5] They are often the reagent of choice for sterically hindered substrates.[6]
Q3: I am observing significant side product formation. How can I minimize it?
The most common side reaction is the formation of N-acylurea when using carbodiimide (B86325) reagents, or di-acylation of the amine.[7] If your carboxylic acid is chiral, racemization is a major concern.
-
To Prevent N-acylurea: Ensure the amine is present to react with the activated O-acylisourea intermediate as it forms. Slow addition of the carbodiimide reagent can sometimes help.
-
To Prevent Di-acylation: This can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. Use of a slight excess of the amine is generally not an issue, but a large excess of the acylating agent should be avoided.
-
To Suppress Racemization: The most effective method is the addition of reagents like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives react with the activated intermediate to form an active ester that is less prone to racemization.[1][4] Running the reaction at lower temperatures (e.g., starting at 0 °C) can also be beneficial.
Q4: What are the recommended solvents and bases for this reaction?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices due to their ability to dissolve a wide range of substrates and reagents.[3] For greener alternatives, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been explored.[8]
-
Bases: A non-nucleophilic organic base is often required to neutralize acid byproducts and to deprotonate any amine that may have formed an ammonium salt. N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are widely used.[3] For substrates sensitive to racemization, a milder base like N-methylmorpholine (NMM) may be preferred.[6]
Data Presentation
Table 1: Trimethylaluminium-Facilitated Amidation of this compound
This table summarizes the results of the amidation of this compound with various carboxylic acids using a stoichiometric amount of trimethylaluminium as the coupling reagent.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Phenylacetic acid | N-(4-Phenylbenzyl)-2-phenylacetamide | 78% |
| 2 | 3-Phenylpropanoic acid | N-(4-Phenylbenzyl)-3-phenylpropanamide | 75% |
| 3 | Cyclohexanecarboxylic acid | N-(4-Phenylbenzyl)cyclohexanecarboxamide | 65% |
| 4 | 1-Adamantanecarboxylic acid | N-(4-Phenylbenzyl)adamantane-1-carboxamide | 58% |
| 5 | Benzoic acid | N-(4-Phenylbenzyl)benzamide | 73% |
| 6 | 4-Methoxybenzoic acid | 4-Methoxy-N-(4-phenylbenzyl)benzamide | 68% |
| Data sourced from a study on trimethylaluminium-facilitated amidation. For aliphatic acids, yields ranged from 58% to 78%.[9] |
Table 2: Comparison of Common Coupling Reagent Characteristics
This table provides a general comparison of commonly used coupling reagents for the amidation of primary amines like this compound.
| Coupling Reagent System | Relative Reactivity | Racemization Risk | Byproduct Removal | Typical Yield Range |
| EDC / HOBt | Moderate | Low (with HOBt) | Easy (Water Wash) | 70-95% |
| PyBOP | High | Very Low | Chromatography | 85-98% |
| HATU / DIPEA | Very High | Very Low | Chromatography | 90-99% |
| Yields are typical for standard substrates and may vary based on steric hindrance and electronic effects. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amidation
This protocol describes a general method for coupling a carboxylic acid with this compound using HATU, a highly efficient coupling reagent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate (B1210297), 1M HCl, sat. NaHCO₃, brine, Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 10-15 minutes to allow for pre-activation of the carboxylic acid.[10]
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amidation
This protocol provides a reliable method using the cost-effective EDC/HOBt system, which is effective at suppressing racemization.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Dissolve the components in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 2.5 eq), followed by the solid EDC·HCl (1.2 eq) in one portion.[12]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate and wash with water to remove the water-soluble EDC byproduct and HOBt.
-
Perform subsequent acid/base washes as described in Protocol 1 (Step 9) to remove unreacted starting materials and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for this compound amidation.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. jcbsc.org [jcbsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Overcoming byproduct co-elution in 4-Phenylbenzylamine couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving byproduct co-elution issues during the synthesis and purification of 4-Phenylbenzylamine.
Troubleshooting Guide: Overcoming Byproduct Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution problems encountered during the purification of this compound.
Issue: A persistent impurity co-elutes with the this compound product peak during HPLC analysis.
1. Identify the Likely Byproducts:
The most common synthetic routes to this compound are the reductive amination of 4-phenylbenzaldehyde (B31587) with ammonia (B1221849) or the N-alkylation of ammonia with a 4-phenylbenzyl halide. In both cases, over-alkylation is a frequent side reaction, leading to the formation of the secondary amine (Bis(4-phenylbenzyl)amine) and the tertiary amine (Tris(4-phenylbenzyl)amine) as the most probable co-eluting byproducts.
-
This compound (Product): Primary Amine
-
Bis(4-phenylbenzyl)amine (Byproduct 1): Secondary Amine
-
Tris(4-phenylbenzyl)amine (Byproduct 2): Tertiary Amine
2. Chromatographic Troubleshooting Workflow:
The following workflow provides a step-by-step process for optimizing the HPLC method to resolve the product from these byproducts.
Frequently Asked Questions (FAQs)
Q1: Why are my peaks for this compound tailing in reversed-phase HPLC?
A1: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the amine's basic nitrogen and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3][4] To mitigate this, consider the following:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5 using a formic acid or trifluoroacetic acid additive) will protonate the silanol groups, reducing their interaction with the protonated amine.[2][4]
-
Use an end-capped column: These columns have fewer accessible silanol groups, leading to improved peak shape for basic analytes.[1]
-
Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.
Q2: I've adjusted the mobile phase, but the byproducts still co-elute. What is the next step?
A2: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry is the most effective way to alter selectivity.
-
Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivity through π-π interactions between the stationary phase and the aromatic rings of this compound and its byproducts. This can often resolve compounds that co-elute on a standard C18 column.
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a different type of aromatic interaction and can be very effective in separating positional isomers and structurally similar aromatic compounds.
Q3: Can I use normal-phase chromatography for purification?
A3: Yes, normal-phase chromatography can be very effective for purifying amines.
-
Silica (B1680970) Gel with Amine Additive: Using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) with a small amount of an amine like triethylamine can effectively separate primary, secondary, and tertiary amines.[5] The added amine helps to improve peak shape and reduce tailing by competing with the analytes for active sites on the silica.
-
Amine-functionalized Silica: Using a column packed with amine-functionalized silica can provide excellent separation of basic compounds with simple, non-basic mobile phases like hexane/ethyl acetate.[6][7] This approach avoids the strong acid-base interactions that cause issues on standard silica.[6][7]
Data Presentation: HPLC Method Comparison
The following tables provide illustrative quantitative data for the separation of this compound from its common over-alkylation byproducts using different HPLC conditions.
Table 1: Separation on a Standard C18 Column
| Compound | Retention Time (min) | Tailing Factor | Resolution (with Product) |
| This compound | 5.2 | 1.8 | - |
| Bis(4-phenylbenzyl)amine | 5.4 | 1.9 | 0.8 |
| Tris(4-phenylbenzyl)amine | 5.5 | 2.1 | 1.0 |
Condition: Inadequate separation and significant peak tailing.
Table 2: Improved Separation on a C18 Column with Optimized Mobile Phase
| Compound | Retention Time (min) | Tailing Factor | Resolution (with Product) |
| This compound | 4.8 | 1.2 | - |
| Bis(4-phenylbenzyl)amine | 5.5 | 1.3 | 2.1 |
| Tris(4-phenylbenzyl)amine | 6.1 | 1.3 | 3.5 |
Condition: Improved resolution and peak shape with an acidic mobile phase.
Table 3: Separation on a Phenyl-Hexyl Column
| Compound | Retention Time (min) | Tailing Factor | Resolution (with Product) |
| This compound | 6.3 | 1.1 | - |
| Bis(4-phenylbenzyl)amine | 7.5 | 1.2 | 4.0 |
| Tris(4-phenylbenzyl)amine | 8.8 | 1.2 | 6.2 |
Condition: Excellent separation due to alternative selectivity.
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound and Byproducts
This protocol details a reversed-phase HPLC method for the separation and quantification of this compound and its over-alkylation byproducts.
-
Instrumentation and Columns:
-
HPLC system with UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
Start with 30% B.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes.
-
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the initial mobile phase composition (70:30 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Normal-Phase Column Chromatography for Purification
This protocol describes the purification of this compound from its less polar secondary and tertiary amine byproducts using normal-phase flash chromatography.
-
Materials:
-
Silica gel (230-400 mesh).
-
Solvents: n-Hexane, Ethyl Acetate, Triethylamine.
-
Glass chromatography column.
-
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude mixture in dichloromethane.
-
Spot on a TLC plate and develop in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) containing 1% Triethylamine.
-
The ideal solvent system should provide good separation with an Rf value of ~0.2-0.3 for the this compound.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel and evaporate the solvent to create a dry powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase.
-
Collect fractions and monitor by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. labcompare.com [labcompare.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing 4-Phenylbenzylamine Deaminative Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the deaminative coupling of 4-phenylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the deaminative coupling of primary amines like this compound?
A1: A prevalent and modern strategy involves the conversion of the primary amine into a redox-active electrophile, most commonly a Katritzky pyridinium (B92312) salt.[1][2] This salt can then participate in cross-coupling reactions, often facilitated by nickel and/or photoredox catalysis, to form new carbon-carbon bonds.[1][2][3] This approach avoids the use of traditional, often harsh, methods for C-N bond activation.[4]
Q2: Why is my deaminative coupling reaction failing or giving a very low yield?
A2: Low yields can stem from several factors including the quality of reagents, suboptimal reaction conditions (temperature, solvent, ligand), or improper reaction setup.[5][6] Common issues include moisture-sensitive reagents losing activity, poor catalyst performance, or the presence of oxygen in reactions requiring an inert atmosphere.[5][7] A systematic troubleshooting approach is recommended to identify the root cause.[8]
Q3: What are the key components in a typical Nickel/Photoredox dual-catalyzed deaminative coupling?
A3: The key components are the alkylpyridinium salt (derived from this compound), an aryl halide coupling partner, a nickel catalyst (e.g., NiBr₂·glyme), a ligand (e.g., a bipyridine derivative), a photoredox catalyst (e.g., an iridium or organic photocatalyst), a reductant (often a tertiary amine or manganese), and an appropriate solvent (e.g., a polar aprotic solvent like DMA or DMF).[1][9]
Q4: Can this reaction be performed without a metal catalyst?
A4: Yes, metal-free deaminative couplings have been developed. One such method involves converting the benzylamine (B48309) into a good leaving group in situ using an inexpensive nitrosating reagent like isoamyl nitrite, followed by coupling with an arylboronic acid.[10][11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause 1: Reagent Degradation or Impurity
-
Solution: Ensure this compound is pure and stored correctly.[12] The pyrylium (B1242799) salt used to make the Katritzky salt should be of high quality. Solvents must be anhydrous and degassed, as oxygen and water can quench the catalytic cycle.[7] If using a reductant like manganese (Mn), ensure it is freshly activated.[9]
Possible Cause 2: Inactive Catalyst System
-
Solution: The nickel precatalyst and ligand are crucial. Ensure they are stored under an inert atmosphere. The choice of ligand is critical; consider screening different bipyridine or phenanthroline ligands.[2][13] For photoredox reactions, confirm your light source is emitting at the correct wavelength for your photocatalyst and that the reaction vessel is transparent to that light.
Possible Cause 3: Suboptimal Reaction Conditions
-
Solution: Temperature can significantly impact yield; screen temperatures (e.g., from room temperature to 60 °C) to find the optimum.[2][14] Solvent choice is also important; polar aprotic solvents like DMA, DMF, or NMP are commonly used.[2][9] Refer to the optimization tables below to select a robust starting point.
Issue 2: Formation of Side Products
Possible Cause 1: Homocoupling of the Aryl Bromide
-
Solution: Homocoupling can occur if the reductive elimination step is slow. Adjusting the ligand or solvent may help. Using P,N ligands has been shown to offer good control and stability in some Ni-catalyzed systems.[15]
Possible Cause 2: Unproductive Reduction of the Katritzky Salt
-
Solution: The alkyl radical generated from the Katritzky salt can be prematurely quenched or undergo other undesired pathways. This can sometimes result in the formation of dihydropyridine (B1217469) byproducts.[1] Modifying the reductant or the concentration of reactants may mitigate this issue.
Possible Cause 3: Product Instability
-
Solution: The desired product might be unstable under the reaction or workup conditions.[8] Test the stability of an authentic sample under the reaction conditions (e.g., exposure to base or acid used in workup) to diagnose this issue.[8]
Optimization of Reaction Conditions
Quantitative data from literature optimization studies are summarized below to guide experimental design.
Table 1: Effect of Ligand and Catalyst on Yield (Based on a model Ni-catalyzed reductive cross-coupling of an alkylpyridinium salt and an aryl bromide)
| Entry | Ni Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | NiBr₂·DME (10) | 4,4'-ditBuBipy (10) | 75 |
| 2 | NiCl₂·DME (10) | 4,4'-ditBuBipy (10) | 68 |
| 3 | Ni(acac)₂ (10) | 4,4'-ditBuBipy (10) | <5 |
| 4 | NiBr₂·DME (10) | 1,10-Phenanthroline (10) | 55 |
| 5 | NiBr₂·DME (10) | None | <5 |
Data synthesized from similar reactions reported in the literature.[9]
Table 2: Effect of Solvent and Reductant on Yield (Based on a model Ni/Photoredox dual catalytic deaminative arylation)
| Entry | Reductant | Solvent | Yield (%) |
| 1 | Triethylamine | DMA | 85 |
| 2 | DIPEA | DMA | 78 |
| 3 | Mn | DMA | 92 |
| 4 | Zn | DMA | 65 |
| 5 | Mn | DMF | 88 |
| 6 | Mn | NMP | 81 |
| 7 | Mn | Acetonitrile | 45 |
Data synthesized from similar reactions reported in the literature.[1][9]
Experimental Protocols
Protocol 1: Synthesis of the this compound Katritzky Salt
-
To a round-bottom flask, add this compound (1.0 equiv.), 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (1.05 equiv.), and anhydrous dichloromethane (B109758) (DCM).
-
Add diisopropylethylamine (DIPEA) (1.5 equiv.) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Upon completion, add diethyl ether to precipitate the product.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the 4-phenylbenzyl-(2,4,6-triphenyl)pyridinium salt. Store under an inert atmosphere.[1]
Protocol 2: Nickel/Photoredox Catalyzed Deaminative Coupling
-
To an oven-dried vial, add the this compound Katritzky salt (1.2 equiv.), the desired aryl bromide (1.0 equiv.), NiBr₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (5 mol%), and the selected photocatalyst (e.g., 4CzIPN, 3 mol%).[1]
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add anhydrous, degassed solvent (e.g., DMA, 0.1 M) via syringe.[1]
-
Add the reductant (e.g., triethylamine, 3.0 equiv.).[1]
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature for 16-24 hours.
-
Upon completion (monitored by LC-MS or TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visual Guides
Caption: General experimental workflow for the deaminative coupling of this compound.
Caption: Troubleshooting decision tree for low-yield deaminative coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Deaminative Acylation of Activated Aliphatic Amines with Aromatic Amides via C-N Bond Activation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. How To [chem.rochester.edu]
- 9. Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Deaminative coupling of benzylamines and arylboronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. 4-苯基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
4-Phenylbenzylamine storage conditions to prevent impurities
This technical support center provides guidance on the optimal storage conditions for 4-Phenylbenzylamine to prevent the formation of impurities. Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the purity and stability of this compound, it is recommended to store it at temperatures between 2°C and 8°C.[1][2] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[3] For optimal long-term stability and to minimize the formation of impurities, it is advisable to handle and store this compound under an inert nitrogen atmosphere.[4][5]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these substances should be avoided to prevent degradation and the formation of impurities.
Q3: What types of impurities can form if this compound is not stored correctly?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, amines, in general, are susceptible to certain types of degradation. Improper storage, particularly exposure to air and light, can lead to oxidation, potentially forming nitrosoamines, nitrates, nitrites, imides, and amides. Residual solvents from the synthesis process and elemental impurities may also be present.
Q4: How can I visually assess the quality of my this compound sample?
A4: this compound is typically a white to pale yellow solid.[1] A significant change in color, such as darkening, or a change in physical state could indicate degradation and the presence of impurities. However, visual inspection is not a substitute for analytical testing to confirm purity.
Troubleshooting Guide
Issue: I have observed a change in the color of my this compound sample.
-
Question: What could cause the color of my this compound to change? Answer: A color change, often to a darker yellow or brown, is a common indicator of degradation. This is likely due to oxidation from exposure to air (oxygen) and/or light.
-
Question: What should I do if my sample has changed color? Answer: It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the sample should be discarded. To prevent this in the future, ensure the compound is stored under a nitrogen atmosphere and protected from light.[4][5]
Issue: My experimental results are inconsistent when using an older batch of this compound.
-
Question: Could the age of the this compound be affecting my results? Answer: Yes, improper or prolonged storage can lead to the formation of impurities that may interfere with your reactions or assays. It is crucial to use high-purity starting materials for reproducible results.
-
Question: How can I check the purity of my older batch? Answer: A stability-indicating analytical method, such as reverse-phase HPLC with UV detection, can be used to determine the purity of your sample and quantify any impurities that may have formed.
Data Presentation
The following table provides hypothetical data to illustrate the importance of proper storage conditions on the purity of this compound over a 12-month period. This data is for illustrative purposes only and is based on general principles of chemical stability.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Purity after 12 months (Hypothetical %) |
| Recommended | 2-8°C | Nitrogen | Protected | >99.5% |
| Sub-optimal | 2-8°C | Air | Protected | 98.0% |
| Sub-optimal | Room Temp (~25°C) | Nitrogen | Protected | 97.5% |
| Improper | Room Temp (~25°C) | Air | Exposed | <95.0% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to elucidate the structure of the major degradation products.
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Logical workflow for preventing impurities in this compound through optimal storage.
Caption: A hypothetical degradation pathway for this compound based on general amine chemistry.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting 4-Phenylbenzylamine synthesis scalability issues
Welcome to the Technical Support Center for the synthesis of 4-Phenylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to scalability issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges when scaling up?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 4-biphenylcarboxaldehyde with ammonia (B1221849). While effective at a lab scale, scaling up this process presents several challenges. These primarily revolve around managing the reaction exotherm, ensuring efficient mixing to achieve consistent product quality, and controlling the formation of impurities.
Q2: How does the quality of starting materials impact the synthesis of this compound at scale?
A2: The purity of the starting materials, 4-biphenylcarboxaldehyde and the ammonia source, is critical for a successful and reproducible synthesis, especially at an industrial scale. Impurities in the aldehyde, such as other aromatic aldehydes or oxidized byproducts, can lead to the formation of undesired side products that are difficult to separate from the final product. Similarly, the concentration and purity of the ammonia source can affect the reaction kinetics and the final product's purity profile. It is crucial to establish strict quality control specifications for all raw materials.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The reductive amination process is often exothermic, meaning it releases heat. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, creating a risk of a runaway reaction.[1][2][3][4] Therefore, a thorough thermal hazard assessment is essential before scaling up. This includes determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient to maintain the desired temperature.[3] Additionally, the use of flammable solvents and potentially hazardous reagents requires robust safety protocols and engineering controls to minimize risks.
Troubleshooting Guides
Low Product Yield
Problem: The yield of this compound is significantly lower at a larger scale compared to laboratory experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the aldehyde and ammonia to form the imine intermediate may not be favorable at a larger scale. Consider removing water as it forms, either by azeotropic distillation or by using a dehydrating agent.[5] |
| Suboptimal Mixing | Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and side reactions. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction volume.[6] |
| Premature Reduction of Aldehyde | The reducing agent might be reducing the starting aldehyde to the corresponding alcohol before it can react with ammonia. Consider using a milder reducing agent that selectively reduces the imine.[5][7] |
| Poor Temperature Control | Deviations from the optimal temperature range can negatively impact reaction kinetics and selectivity. Ensure the reactor's heating and cooling systems are capable of maintaining a stable temperature throughout the process.[3] |
High Impurity Profile
Problem: The final product is contaminated with significant levels of impurities that were not observed or were present in much lower quantities at the lab scale.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The newly formed this compound can react further with the starting aldehyde to form secondary and tertiary amine impurities. This is more prevalent with poor mixing. Optimize the stoichiometry of the reactants and consider a stepwise addition of the reducing agent after the imine has formed.[5] |
| Formation of Byproducts from Starting Material Impurities | Impurities in the 4-biphenylcarboxaldehyde can lead to a range of side products. Ensure the starting material meets the required purity specifications. |
| Degradation of Product | Prolonged reaction times or exposure to high temperatures during workup and purification can lead to product degradation. Optimize the reaction time and use appropriate purification techniques that minimize thermal stress on the product. |
| Inefficient Purification at Scale | Purification methods that are effective in the lab, such as column chromatography, may not be practical or efficient at an industrial scale. Consider alternative purification methods like crystallization or distillation, and optimize the solvent system and conditions for large-scale operation. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Reductive Amination
This protocol is for a representative laboratory-scale synthesis.
Materials:
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4-Biphenylcarboxaldehyde
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Ammonia solution (e.g., 7N in Methanol)
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Reducing agent (e.g., Sodium Borohydride)
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Solvent (e.g., Methanol)
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Anhydrous Magnesium Sulfate (B86663)
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Hydrochloric Acid
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Sodium Hydroxide
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Ethyl Acetate
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Brine
Procedure:
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Dissolve 4-biphenylcarboxaldehyde (1 equivalent) in methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.
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Add the ammonia solution (excess, e.g., 10-20 equivalents) to the flask and stir the mixture at room temperature.
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Add a drying agent like anhydrous magnesium sulfate to drive the imine formation.
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After stirring for a designated time (monitor by TLC or LC-MS for imine formation), cool the reaction mixture in an ice bath.
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Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by column chromatography or recrystallization.
Considerations for Pilot-Scale Synthesis
Scaling up the synthesis to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Key Parameters for Scale-Up:
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) |
| Reaction Volume | 50 mL - 1 L | 20 L - 100 L |
| Reactant Addition | Manual addition | Controlled addition via pumps to manage exotherm |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design |
| Heat Transfer | Natural convection/heating mantle | Jacketed reactor with precise temperature control |
| Work-up | Separatory funnel | Large-scale extraction and phase separation equipment |
| Purification | Column chromatography | Crystallization, distillation |
| Yield (Typical) | 85-95% | 75-90% (can be lower initially) |
| Purity (Typical) | >98% | >97% (may require process optimization) |
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yield issues.
Key Scale-Up Considerations for Reductive Amination
Caption: Critical parameters to consider during scale-up.
References
Technical Support Center: Enhancing the Stability of 4-Phenylbenzylamine in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenylbenzylamine. The information presented here is designed to help you anticipate and address stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow/brown). What is the likely cause?
A1: Color change in a this compound solution is often an indicator of degradation, most commonly due to oxidation. The primary amine group in this compound is susceptible to oxidation, which can lead to the formation of colored impurities such as imines and nitroso compounds. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.
Q2: I am observing an unexpected peak in the HPLC analysis of my freshly prepared this compound stock solution. What could be the reason?
A2: An unexpected peak in your HPLC chromatogram, even in a freshly prepared solution, could indicate the presence of a degradation product. Benzylamines can be susceptible to degradation under ambient conditions. The primary amine of the benzylamine (B48309) group is prone to oxidation, which can lead to the formation of the corresponding imine and subsequently other byproducts. It is also possible that the starting material has some level of impurity. To confirm, it is recommended to perform a forced degradation study to identify potential degradation products.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on the chemistry of benzylamine derivatives, the primary degradation pathways for this compound are expected to be:
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Oxidation: This is often the most significant degradation pathway, leading to the formation of 4-phenylbenzylimine, 4-phenylbenzaldehyde, and potentially 4-phenylbenzonitrile. Further oxidation can lead to the formation of N-oxide derivatives.
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Hydrolysis: Under acidic or basic conditions, the amine group can be susceptible to hydrolysis, although this is generally less pronounced than for esters or amides.
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Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.
Q4: What are the ideal storage conditions for this compound solutions to minimize degradation?
A4: To minimize degradation, this compound solutions should be stored under the following conditions:
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Temperature: Store at low temperatures, typically 2-8°C.[1][2]
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Light: Protect from light by using amber vials or by storing in the dark.
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Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.[3]
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pH: Maintain a neutral pH if possible, as acidic or basic conditions can promote degradation. The use of buffers can help maintain a stable pH.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of purity in solution | Oxidation: The solution is exposed to oxygen in the air. | 1. Prepare solutions fresh before use.2. Degas your solvent before preparing the solution.3. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon).4. Consider adding an antioxidant, but verify its compatibility with your experimental setup. |
| Precipitate formation in the solution | pH shift: The pH of the solution has changed, leading to the precipitation of the free base or a salt.Degradation: A degradation product is insoluble in the solvent system. | 1. Check and adjust the pH of the solution. Use a suitable buffer system to maintain the desired pH.2. Analyze the precipitate to determine if it is the parent compound or a degradation product. This can be done using techniques like FT-IR or LC-MS. |
| Inconsistent results between experimental runs | Variable degradation: Inconsistent storage and handling of the this compound stock solution. | 1. Establish and adhere to a strict protocol for the preparation, storage, and handling of your this compound solutions.2. Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to the atmosphere. |
| Formation of multiple unknown impurities | Multiple degradation pathways: The solution is being exposed to a combination of stressors (e.g., light, heat, and oxygen). | 1. Conduct a forced degradation study to systematically identify the degradation products formed under different stress conditions (acid, base, oxidation, heat, light).2. Use a stability-indicating analytical method (e.g., a gradient HPLC method) that can resolve the parent compound from all potential degradation products. |
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Likely Formation Conditions |
| Oxidation | 4-Phenylbenzylimine | Exposure to air/oxygen |
| Oxidation | 4-Phenylbenzaldehyde | Further oxidation of the imine |
| Oxidation | 4-Phenylbenzonitrile | More aggressive oxidation |
| Oxidation | This compound N-oxide | Reaction with strong oxidizing agents |
| Hydrolysis | 4-Phenylbenzyl alcohol + Ammonia | Acidic or basic conditions |
| Photodegradation | Various radical-induced products | Exposure to UV or high-intensity light |
Table 2: Recommended Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Typical Concentration/Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 24 - 72 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 24 - 72 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 24 - 72 hours |
| Thermal Degradation | Elevated Temperature | 60°C - 80°C | 24 - 72 hours |
| Photodegradation | UV light (e.g., 254 nm) and/or visible light | ICH-recommended light exposure | Until significant degradation is observed |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
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Application of Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat to 60°C.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or heat to 60°C.
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Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.
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Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80°C.
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Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber).
-
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Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
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Sample Preparation for Analysis:
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For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.
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Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer is a good starting point. Detection is typically done using a UV detector at a wavelength where this compound and its potential degradation products have good absorbance.
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Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 4-Phenylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylbenzylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 4-biphenylcarboxaldehyde is showing low yield. What are the potential causes?
A1: Low yields in the reductive amination step can arise from several factors:
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Incomplete Imine Formation: The initial reaction between 4-biphenylcarboxaldehyde and ammonia (B1221849) to form the imine intermediate is crucial. This equilibrium can be unfavorable. Ensure a sufficient excess of ammonia is used. The reaction pH is also critical; mildly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the ammonia, rendering it non-nucleophilic.[1]
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Suboptimal Reducing Agent: The choice of reducing agent is critical. It must be strong enough to reduce the imine but not the starting aldehyde. Sodium borohydride (B1222165) (NaBH₄) can sometimes reduce the aldehyde, leading to the corresponding alcohol as a byproduct.[2] Using a milder reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can improve selectivity for the imine.[2]
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Reaction Conditions: Ensure the reaction is stirred efficiently and for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q2: I am observing significant amounts of 4-phenylbenzyl alcohol as a byproduct. How can I minimize its formation?
A2: The formation of 4-phenylbenzyl alcohol is a common side reaction resulting from the reduction of the starting aldehyde, 4-biphenylcarboxaldehyde. To minimize this:
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Use a Selective Reducing Agent: As mentioned above, employ a milder reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are more selective for the iminium ion over the carbonyl group.[2]
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Stepwise Procedure: Consider a two-step procedure. First, allow the imine to form completely by reacting 4-biphenylcarboxaldehyde with ammonia. You can facilitate this by removing water, for example, by using a Dean-Stark apparatus. Then, add the reducing agent to the pre-formed imine.
Q3: My Suzuki coupling reaction to produce 4-biphenylcarboxaldehyde is yielding significant homocoupling byproducts (biphenyl and 4,4'-diformylbiphenyl). How can this be prevented?
A3: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:
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Oxygen-Free Environment: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the homocoupling of the boronic acid.
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Control of Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide.
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Choice of Base and Solvent: The choice of base and solvent can influence the extent of side reactions. A thorough screening of conditions may be necessary for optimization.
Q4: I am having trouble initiating my Grignard reaction for the synthesis of 4-biphenylcarboxaldehyde. What should I do?
A4: Difficulty in initiating a Grignard reaction is a frequent issue, often due to:
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Presence of Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and that anhydrous solvents are used.[3]
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Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Try to activate the magnesium by crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4]
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Purity of Reagents: Ensure the aryl halide is pure and free of any protic impurities.
Q5: What are the common impurities I should look for in my final this compound product?
A5: Depending on the synthetic route, common impurities may include:
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From Reductive Amination: Unreacted 4-biphenylcarboxaldehyde, 4-phenylbenzyl alcohol, and potentially di-(4-phenylbenzyl)amine (a secondary amine formed from the reaction of the product with another molecule of the starting aldehyde).
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From Precursor Synthesis (Suzuki or Grignard): Biphenyl, 4,4'-diformylbiphenyl (from Suzuki), or unreacted starting materials from either route.
Purification is typically achieved by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of this compound. Note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Materials | Product | Typical Yield (%) | Reference |
| Suzuki Coupling | 4-Bromobenzaldehyde, Phenylboronic Acid | 4-Biphenylcarboxaldehyde | 85-95% | Organic Syntheses, Vol. 75, p.53 (1998) |
| Reductive Amination | 4-Biphenylcarboxaldehyde, Ammonia | This compound | 60-80% | General literature yields for similar reductive aminations |
Experimental Protocols
Protocol 1: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from Organic Syntheses, Vol. 75, p.53 (1998).
Materials:
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4-Bromobenzaldehyde
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Phenylboronic acid
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
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Triphenylphosphine (B44618) (PPh₃)
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Potassium carbonate (K₂CO₃)
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Water
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Ethyl acetate
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Hexanes
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (B49008) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
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Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
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Add toluene (10 mL) and deionized water (2 mL) via syringe.
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Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
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Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization from hexanes to afford 4-biphenylcarboxaldehyde.
Protocol 2: Synthesis of this compound via Reductive Amination
This is a general protocol and may require optimization.
Materials:
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4-Biphenylcarboxaldehyde
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Ammonia (e.g., 7N solution in methanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 4-biphenylcarboxaldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
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Add a solution of ammonia in methanol (B129727) (7N, 5-10 equivalents) to the flask.
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
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Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with dichloromethane (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Synthetic Pathway and Side Reactions
Caption: Synthetic routes to this compound and potential side products.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Phenylbenzylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalytic reactions involving 4-Phenylbenzylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization, ensuring higher yields, better selectivity, and robust reaction performance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound or its subsequent use in N-alkylation reactions.
Q1: My catalytic hydrogenation of 4-phenylbenzonitrile to produce this compound is resulting in low yields and significant side products. What are the common causes and how can I troubleshoot this?
A1: Low yields and the formation of by-products are critical issues in the hydrogenation of nitriles. The primary side products are often secondary and tertiary amines formed from the reaction of the primary amine product with intermediate imines.[1]
Troubleshooting Steps:
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Catalyst Selection: The choice of metal catalyst is a crucial factor governing reaction selectivity.[2] Palladium (Pd) and Nickel (Ni) catalysts are commonly used. Pd catalysts, particularly on supports like alumina (B75360) (Al₂O₃) or carbon (C), often exhibit high activity and selectivity for the primary amine.[2] Cobalt (Co) catalysts are also a viable option.[3]
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Reaction Conditions:
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Additives: The addition of ammonia (B1221849) can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction that leads to them.[4]
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Temperature and Pressure: While higher temperatures and pressures can increase the reaction rate, they may also promote side reactions. It is crucial to optimize these parameters. Mild conditions (e.g., 30-85 °C, 5-6 bar H₂) have been shown to be effective.[1]
-
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Solvent Choice: The solvent can influence catalyst activity and selectivity. Polar solvents like isopropyl alcohol are often used.[1] In some cases, a biphasic system (e.g., water/dichloromethane) in the presence of an acidic additive can achieve excellent selectivity and yield.[1]
Q2: I am performing an N-alkylation reaction with this compound, but the reaction is slow, incomplete, or does not start at all. What should I investigate?
A2: Low conversion in N-alkylation reactions is a frequent problem that can stem from several factors related to reagents and reaction conditions.[5]
Troubleshooting Steps:
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Reagent Quality: Ensure all reagents—the amine, alkylating agent, base, and solvent—are pure and anhydrous if necessary.[5][6] Impurities can poison catalysts or interfere with the reaction.
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Base Selection: The base is critical for deprotonating the amine. If the reaction is sluggish, your base may be too weak or poorly soluble in the chosen solvent.[5] Consider switching from a common base like potassium carbonate (K₂CO₃) to a stronger or more soluble one, such as cesium carbonate (Cs₂CO₃).[5]
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Solvent and Solubility: All reactants, including the base, must be at least partially soluble in the reaction solvent. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are common choices.[5] If solubility is an issue, a change of solvent is recommended.[7]
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Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5][7] If the reaction is slow at room temperature, gradually increase the heat while monitoring for any potential degradation of starting materials or products.[5]
Q3: My N-alkylation of this compound is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired mono-alkylated product?
A3: Over-alkylation is a common challenge because the mono-alkylated product can sometimes be more nucleophilic than the starting primary amine.[8]
Troubleshooting Steps:
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Control Stoichiometry: Use a 1:1 stoichiometry of the amine and the alkylating agent, or even a slight excess of the amine.[8]
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Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile in the reaction mixture, reducing the probability of the product reacting a second time.[5]
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Protecting Groups: A reliable but more lengthy approach involves protecting the primary amine, performing the alkylation, and then deprotecting it. This multi-step process offers excellent control over selectivity.[9]
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Alternative Methods: Consider reductive amination as an alternative strategy. This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. It is particularly effective at preventing the formation of quaternary ammonium (B1175870) salts and can offer high selectivity for mono-alkylation.[7]
Q4: My catalyst's performance is declining with each use. What are the common causes of catalyst deactivation?
A4: Catalyst deactivation is the gradual loss of activity and/or selectivity over time. The primary mechanisms can be categorized as chemical, thermal, and mechanical.[10][11]
Common Causes and Solutions:
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Poisoning: This is a chemical deactivation where impurities in the feed strongly bind to the active sites of the catalyst.[12] Common poisons include sulfur, phosphorus, and other polar compounds like water.[13][14]
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Fouling: This occurs when the catalyst surface is physically blocked by deposits, such as carbon or coke, which form during the reaction.[11][14]
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Solution: Adjusting reaction conditions, such as temperature or reactant ratios, can minimize coke formation. Regeneration by controlled oxidation may be possible for some catalysts.
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Thermal Degradation (Sintering): High reaction temperatures can cause the small metal crystallites of a supported catalyst to agglomerate into larger ones, reducing the active surface area.[10][14]
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Solution: Operate within the recommended temperature range for the catalyst. Avoid temperature spikes during the reaction.[12]
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Data Presentation
Table 1: Comparison of Catalysts for Selective Hydrogenation of Benzonitriles to Primary Amines
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Additive | Yield of Primary Amine (%) | Reference |
| 10% Pd/C | Carbon | 30 | 6 | NaH₂PO₄ | 85-90 | [1] |
| Pd/γ-Al₂O₃ | γ-Alumina | Not Specified | Not Specified | None | ~86 | [2] |
| Pd/η-Al₂O₃ | η-Alumina | Not Specified | Not Specified | None | ~90 | [2] |
| Co/SiO₂ | Silica (B1680970) | 80 | 80 | NH₃ | >95 (Selective) | [3] |
| Rhodium | Mesoporous Silica | 85 | 5 | NH₃ | 98 | [1] |
Table 2: General Troubleshooting Guide for Catalytic Reactions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst.[16] 2. Poor reagent quality or presence of inhibitors (e.g., water).[5][6] 3. Insufficient temperature or reaction time.[5] 4. Incorrect choice of solvent or base, leading to poor solubility.[16] | 1. Use fresh, high-quality catalyst; ensure proper storage and handling. 2. Purify starting materials and use anhydrous solvents. 3. Gradually increase temperature and monitor reaction by TLC/LC-MS. 4. Screen alternative solvents or more soluble bases (e.g., Cs₂CO₃).[5] |
| Formation of Side Products | 1. Over-alkylation or O-alkylation in N-alkylation reactions.[8] 2. Formation of secondary/tertiary amines in nitrile hydrogenation.[1] 3. Decomposition of reagents or products at high temperatures.[5] | 1. Control stoichiometry carefully; add alkylating agent slowly.[5] 2. Add ammonia to the reaction mixture; optimize catalyst and conditions for selectivity.[4] 3. Lower the reaction temperature and monitor closely.[9] |
| Poor Reproducibility | 1. Sensitivity to trace impurities in reagents or solvents.[7] 2. Variation in catalyst activity between batches. 3. Inconsistent reaction setup (e.g., atmospheric moisture). | 1. Use reagents from the same batch; standardize purification procedures. 2. Test a new batch of catalyst on a small scale first. 3. Ensure a consistent inert atmosphere and use of dry glassware.[6] |
| Reaction Stalls | 1. Catalyst deactivation during the reaction.[13] 2. Consumption of a key reagent by a side reaction.[5] 3. Reversible reaction equilibrium. | 1. Identify and eliminate potential poisons; consider a more robust catalyst. 2. Ensure an inert atmosphere if reagents are air-sensitive.[5] 3. Ensure byproducts (e.g., acid) are effectively neutralized by the base.[7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
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Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., acetonitrile) to the desired concentration (e.g., 0.1-0.2 M).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[5][8]
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
-
Imine Formation: In a reaction flask, dissolve this compound (1.0 eq.) and an aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or dichloroethane). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the mixture in an ice bath. Add a selective reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]
Mandatory Visualizations
Caption: Decision workflow for selecting an N-alkylation strategy.
Caption: A generalized workflow for performing an N-alkylation experiment.
Caption: The main mechanisms of heterogeneous catalyst deactivation.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Phenylbenzylamine-Based PET Tracers
Welcome to the technical support center for the synthesis of 4-Phenylbenzylamine-based Positron Emission Tomography (PET) tracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the radiolabeling and synthesis of this class of imaging agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing this compound-based PET tracers?
A1: The primary challenges in synthesizing this compound-based PET tracers revolve around the radiolabeling step, precursor stability, and purification. Specifically, researchers may face:
-
Low Radiochemical Yield (RCY): The biphenyl (B1667301) structure can be sterically hindering, and the electron-donating nature of the aminomethyl group can deactivate the aromatic ring towards nucleophilic substitution, making direct radiofluorination challenging.
-
Precursor Instability: Precursors with highly activating leaving groups for nucleophilic substitution can be unstable under storage or during the initial phases of the radiolabeling reaction.
-
Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product, complicating purification and reducing the specific activity.
-
Purification Difficulties: The lipophilic nature of the this compound backbone can lead to challenges in separation from non-polar impurities and unreacted precursor using standard chromatographic techniques.
-
Handling of Air-Sensitive Precursors: The amine functionality can be susceptible to oxidation, leading to discoloration and the formation of impurities.[1]
Q2: Which radionuclides are most suitable for labeling this compound, and what are the general strategies?
A2: The most common positron-emitting radionuclides for this class of tracers are Fluorine-18 ([¹⁸F]) and Carbon-11 (B1219553) ([¹¹C]) due to their favorable decay characteristics.[2]
-
For [¹⁸F] labeling: The most common approach is nucleophilic aromatic substitution (SNAr) on an activated aromatic ring of a suitable precursor.[3] This often requires high temperatures and aprotic polar solvents. Alternative methods for less activated systems include copper-mediated radiofluorination of boronic ester or stannane (B1208499) precursors.[4][5][6]
-
For [¹¹C] labeling: The introduction of a [¹¹C]methyl group via [¹¹C]CH₃I or [¹¹C]CH₃OTf is a prevalent strategy.[7] This typically involves the N-methylation of the amine or O-methylation if a phenolic precursor is used. Another approach is the use of [¹¹C]CO₂ with organometallic precursors.[8][9]
Q3: My this compound precursor has turned yellow/brown. What is the cause and how can I address this?
A3: Discoloration of amine-containing compounds is often an indication of oxidation.[1] Aromatic amines, in particular, can be sensitive to air and light, leading to the formation of colored impurities.[1] To address this, it is recommended to purify the precursor before use, for instance, by column chromatography or recrystallization. To prevent future discoloration, store the precursor under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1]
Q4: I am observing very low radiochemical yield in my [¹⁸F]fluorination reaction. What are the potential causes and solutions?
A4: Low radiochemical yield in [¹⁸F]fluorination of aromatic systems can stem from several factors:
-
Inefficient Fluoride (B91410) Activation: Ensure that the [¹⁸F]fluoride is adequately dried and activated. The presence of water can significantly reduce the nucleophilicity of the fluoride ion.[10][11] The use of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in combination with a carbonate base is crucial.[10]
-
Poorly Activated Precursor: The leaving group on the aromatic ring must be sufficiently electron-withdrawing to facilitate nucleophilic attack. Nitro (-NO₂) or trimethylammonium (-N(CH₃)₃⁺) groups are commonly used.
-
Suboptimal Reaction Conditions: High temperatures (typically 100-150°C) and a suitable polar aprotic solvent (e.g., DMSO, DMF) are generally required for nucleophilic aromatic substitution.[3]
-
Precursor Degradation: The precursor may be degrading under the harsh basic and high-temperature conditions of the reaction.
Troubleshooting Guides
Low Radiochemical Yield in [¹⁸F]Fluorination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Incomplete drying of [¹⁸F]fluoride/K₂₂₂ complex. | Ensure azeotropic drying with acetonitrile (B52724) is performed until a dry residue is obtained. The presence of residual water will quench the reaction.[10][11] |
| Poor activation of the aromatic ring. | Consider using a precursor with a more potent electron-withdrawing leaving group, such as a trimethylammonium salt, instead of a nitro group.[12] | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. Aromatic fluorinations often require temperatures above 100°C for sufficient conversion.[3] | |
| Multiple radioactive peaks in HPLC | Byproduct formation due to side reactions. | Lower the reaction temperature or reduce the amount of base to minimize side reactions. Consider a milder fluorination method if available. |
| Decomposition of the precursor or product. | Analyze the stability of the precursor and product under the reaction conditions. If unstable, a different synthetic route or protecting group strategy may be necessary. |
Challenges in [¹¹C]Methylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low trapping of [¹¹C]CH₃I | Inefficient conversion of [¹¹C]CO₂ to [¹¹C]CH₃I. | Verify the efficiency of the methylation agent synthesis module. Ensure fresh and high-quality reagents (LiAlH₄ or H₂/Ni) are used. |
| Low radiochemical conversion | Poor reactivity of the precursor. | Ensure the precursor is sufficiently nucleophilic. For N-alkylation, the amine must be deprotonated. A strong, non-nucleophilic base may be required. |
| Presence of protic solvents. | The reaction should be conducted in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) to prevent quenching of the nucleophile. | |
| Formation of quaternary ammonium (B1175870) salt | Over-methylation of the secondary amine product. | Use a stoichiometric amount of the precursor relative to the [¹¹C]CH₃I to minimize the formation of the over-methylated byproduct. |
Experimental Protocols
Protocol 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution
This protocol describes a general method for the [¹⁸F]fluorination of a nitro-substituted this compound precursor.
-
[¹⁸F]Fluoride Production and Activation:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropically dry the [¹⁸F]K₂₂₂ complex by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor, for example, N-((4'-nitro-[1,1'-biphenyl]-4-yl)methyl)acetamide, in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add the precursor solution to the dried [¹⁸F]K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute it with water.
-
Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Purify the product using semi-preparative HPLC.
-
The collected fraction is then reformulated into a physiologically acceptable solution.
-
Protocol 2: [¹¹C]Methylation of a Desmethyl Precursor
This protocol outlines a general procedure for the N-[¹¹C]methylation of a this compound precursor.
-
[¹¹C]CH₃I Synthesis:
-
Produce [¹¹C]CO₂ in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a synthesis module, typically involving reduction to [¹¹C]CH₃OH followed by reaction with hydroiodic acid.
-
-
Radiolabeling Reaction:
-
Dissolve the desmethyl precursor (this compound) in an anhydrous polar aprotic solvent like DMF.
-
Add a suitable base (e.g., sodium hydride or a strong organic base) to deprotonate the amine.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.
-
-
Purification:
-
Quench the reaction with water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.
-
Collect the product peak and reformulate it in an appropriate solvent for injection, typically involving removal of the HPLC solvent under reduced pressure and redissolving in sterile saline with a small amount of ethanol.
-
Data Presentation
Table 1: Comparison of Radiolabeling Conditions for Aromatic Amines
| Precursor Type | Radiolabeling Method | Isotope | Typical RCY (%) | Key Conditions | Reference |
| Nitro-activated aromatic ring | Nucleophilic Aromatic Substitution | [¹⁸F] | 10-40 | K₂₂₂/K₂CO₃, DMSO, 120-150°C | [3] |
| Trimethylammonium-activated ring | Nucleophilic Aromatic Substitution | [¹⁸F] | 20-60 | K₂₂₂/K₂CO₃, DMSO, 100-130°C | [12] |
| Boronic ester precursor | Copper-mediated Fluorination | [¹⁸F] | 30-70 | Cu(OTf)₂py₄, DMF, 110°C | [4][13] |
| Stannane precursor | Electrophilic Fluorination | [¹⁸F] | 5-25 | [¹⁸F]F₂, CH₃CN | [4] |
| Desmethyl amine | N-methylation | [¹¹C] | 30-50 | [¹¹C]CH₃OTf, base, DMF, 80°C | [7] |
| Silyl precursor | Fluoride-mediated desilylation | [¹¹C] | 20-40 | [¹¹C]CO₂, TBAF, THF | [8][9] |
Note: RCY (Radiochemical Yield) is highly substrate-dependent and the values presented are indicative for aromatic amine structures.
Visualizations
Caption: Automated synthesis workflow for an [¹⁸F]-labeled this compound-based PET tracer.
Caption: Troubleshooting logic for low radiochemical yield in [¹⁸F]fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18F, 11C, and 13N | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 (Journal Article) | ETDEWEB [osti.gov]
- 8. thieme.de [thieme.de]
- 9. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing 4-phenylbenzylamine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-phenylbenzylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reductive amination of 4-phenylbenzaldehyde (B31587) or the reduction of 4-phenylbenzonitrile. The Leuckart reaction, a variant of reductive amination, is also a classic method.[1]
Q2: I am experiencing low yields in my reductive amination of 4-phenylbenzaldehyde. What are the likely causes?
A2: Low yields in reductive amination can be attributed to several factors:
-
Incomplete imine formation: The equilibrium between the aldehyde/ketone and the amine to form the imine may not be favorable.
-
Side reactions: The reducing agent might reduce the starting aldehyde to an alcohol.
-
Suboptimal reaction conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.
-
Reagent quality: The purity of starting materials and the activity of the reducing agent are crucial.
Q3: What are common impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted 4-phenylbenzaldehyde, the corresponding alcohol (4-phenylbenzyl alcohol) from aldehyde reduction, and over-alkylated products (di- or tri-substituted amines). Purification can be achieved through:
-
Recrystallization: An effective method for removing most impurities. A common solvent system is ethanol/water.
-
Column Chromatography: Useful for separating compounds with different polarities.
-
Acid-Base Extraction: To remove acidic or basic impurities.
Q4: Can you provide the characteristic spectroscopic data for this compound?
A4: Yes, the expected spectroscopic data for this compound is as follows:
-
¹H NMR (CDCl₃): δ 7.59-7.33 (m, 9H, Ar-H), 3.95 (s, 2H, CH₂), 1.65 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 141.0, 140.8, 140.2, 128.8, 127.4, 127.3, 127.1, 46.0.
-
FTIR (KBr, cm⁻¹): ~3360, 3280 (N-H stretch), ~3030 (aromatic C-H stretch), ~1600 (C=C stretch), ~1480, 1450 (C=C stretch), ~830 (para-substituted C-H bend).
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of 4-Phenylbenzaldehyde
| Symptom | Possible Cause | Suggested Solution | Expected Outcome |
| Significant amount of unreacted 4-phenylbenzaldehyde | Incomplete imine formation. | Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water. | Increased conversion to the desired amine. |
| Low reactivity of the amine. | Use a more concentrated solution of ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate). | Higher yield of the primary amine. | |
| Presence of 4-phenylbenzyl alcohol | Aldehyde reduction is competing with imine reduction. | Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) which is more selective for the iminium ion. | Minimized alcohol byproduct formation and increased amine yield. |
| Reaction is sluggish or does not go to completion | Suboptimal reaction temperature or time. | Increase the reaction temperature (e.g., to 50-60 °C) and/or extend the reaction time. Monitor by TLC. | Drive the reaction to completion. |
Issue 2: Product is Impure After Workup
| Symptom | Possible Cause | Suggested Solution | Expected Outcome |
| Oily product that does not solidify | Presence of unreacted starting materials or byproducts. | Purify by column chromatography using a gradient of ethyl acetate (B1210297) in hexanes. | Isolation of the pure, solid this compound. |
| Colored impurities in the final product | Formation of degradation products. | Treat a solution of the crude product with activated charcoal before the final recrystallization step. | Decolorized and purer final product. |
| Broad melting point range | Residual solvent or multiple components. | Ensure the product is thoroughly dried under vacuum. If the melting point is still broad, re-purify by recrystallization. | A sharp melting point, indicative of high purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a one-pot reductive amination of 4-phenylbenzaldehyde using ammonia and sodium borohydride (B1222165).
Materials:
-
4-Phenylbenzaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-phenylbenzaldehyde (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 5 hours |
| Purity (post-recrystallization) | >98% |
Protocol 2: Synthesis of this compound via Leuckart Reaction
This protocol utilizes the Leuckart reaction with ammonium formate (B1220265) as both the amine source and the reducing agent.[1]
Materials:
-
4-Phenylbenzaldehyde
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, mix 4-phenylbenzaldehyde (1.0 eq) and ammonium formate (5.0 eq).
-
Heat the mixture to 160-170 °C for 6 hours. The reaction mixture will become a melt.
-
Cool the reaction mixture to room temperature.
-
Add 20% aqueous HCl and heat the mixture under reflux for 3 hours to hydrolyze the intermediate formamide.
-
Cool the solution and make it alkaline by the addition of 40% aqueous NaOH.
-
Extract the liberated amine with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify by recrystallization from ethanol/water.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Reaction Time | 9 hours (including hydrolysis) |
| Purity (post-recrystallization) | >97% |
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Logical Relationship: Troubleshooting Low Yields
Caption: Decision-making workflow for troubleshooting low product yields.
Signaling Pathway Involvement of Benzylamine (B48309) Derivatives
Many derivatives of benzylamine are investigated for their potential to modulate cellular signaling pathways implicated in diseases like cancer and neurodegenerative disorders. For instance, certain derivatives may act as inhibitors or modulators of kinases within the PI3K/Akt or MAPK signaling pathways.
Caption: Potential modulation of the PI3K/Akt signaling pathway by a this compound derivative.
References
Improving regioselectivity in 4-Phenylbenzylamine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylbenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in reactions with this compound so challenging?
A1: The primary challenge arises from the electronic properties of the this compound molecule. The benzylamine (B48309) group (-CH₂-NH₂) is a potent activating group that directs electrophilic substitution to the ortho and para positions of its own phenyl ring (Ring A).[1][2][3][4] However, the substituent at the para position is another phenyl ring (Ring B), which also has its own set of reactive positions. This creates a complex system where multiple sites are susceptible to reaction, potentially leading to mixtures of isomers.
Q2: What are the most likely positions for an electrophile to attack on the this compound molecule?
A2: Due to the strong electron-donating nature of the amine group, the electron density is highest at the positions ortho to the benzylamine substituent on Ring A (C2 and C6).[2][4][5] Therefore, these positions are the most electronically favored for electrophilic aromatic substitution. The para position is already occupied by the second phenyl ring.
Q3: How can I prevent unwanted side reactions at the nitrogen atom of the amine?
A3: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to side reactions like alkylation or acylation. To prevent this and to control the high reactivity of the aromatic ring, the amine group can be "protected." This involves converting the amine into a less reactive functional group, such as an amide (e.g., using acetic anhydride (B1165640) to form an acetamide).[2] This protected group can be removed later in the synthesis to regenerate the amine.[6]
Troubleshooting Guides
Issue 1: My electrophilic substitution reaction (e.g., halogenation, nitration) yields a mixture of ortho- and polysubstituted products on the primary phenyl ring.
| Potential Cause | Troubleshooting & Optimization Strategy |
| High Activating Effect of the Amine | The amine group strongly activates the ring, making it prone to multiple substitutions.[2] Solution: Protect the amine group by converting it to an amide (e.g., acetamide). The amide group is still an ortho, para-director but is significantly less activating, which helps to prevent polysubstitution.[2] |
| Steric Factors | If a single substitution is achieved, a mixture of ortho isomers may still result. Solution: Employ a bulky protecting group on the nitrogen or use a sterically hindered electrophile. This can favor substitution at the less crowded ortho position if the two ortho positions are electronically different, or it can help prevent disubstitution.[6] |
| Reaction Conditions | High temperatures can lead to lower selectivity. Solution: Lowering the reaction temperature can often increase the proportion of the thermodynamically more stable product.[6] |
Issue 2: The reaction is occurring on the pendant phenyl ring (Ring B) instead of the desired benzylamine ring (Ring A).
| Potential Cause | Troubleshooting & Optimization Strategy |
| Lack of Directing Control | Standard electrophilic substitution may not provide sufficient control to differentiate between the two phenyl rings, although Ring A is more activated. |
| Solution 1: Directed C-H Activation. Employ a catalytic system that uses the amine (or a protected version) as a directing group. Transition-metal catalysis (e.g., using Palladium, Rhodium, or Copper) can enable functionalization specifically at the C-H bonds ortho to the directing group, offering excellent regioselectivity.[7][8][9][10] | |
| Solution 2: Substrate Modification. Introduce a temporary directing group that strongly favors reaction at a specific site. This group can be removed after the desired transformation. |
Experimental Protocols
Protocol 1: Regioselective Ortho-Bromination via Amine Protection
This protocol details a representative method for achieving selective monobromination at the position ortho to the benzylamine group by first protecting the amine.
Step 1: Protection of the Amine Group
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acetyl-4-phenylbenzylamine.
Step 2: Regioselective Bromination
-
Dissolve the protected amide from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution to 0-5 °C.
-
Slowly add one equivalent of Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Maintain the low temperature and stir until TLC analysis shows consumption of the starting material.
-
Quench the reaction with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine.
-
Extract the product, wash, dry, and purify by column chromatography to isolate the ortho-brominated product.
Step 3: Deprotection of the Amine
-
Dissolve the purified brominated amide in a mixture of ethanol (B145695) and water.
-
Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the amide is fully hydrolyzed back to the amine.
-
Cool the reaction, neutralize, and extract the final 2-bromo-4-phenylbenzylamine product.
Visualizations
Caption: Logical relationship of directing effects in this compound.
Caption: Experimental workflow for achieving regioselective substitution.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H activation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Regioselective Alkoxylation via C-H Bond Activation in the Dihydrobenzo[c]acridine Series [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Application of 4-Phenylbenzylamine and Other Benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, benzylamine (B48309) derivatives serve as crucial building blocks for a vast array of functional molecules, from pharmaceuticals to materials. Among these, 4-Phenylbenzylamine stands out due to its unique biphenyl (B1667301) moiety, which imparts distinct physicochemical properties. This guide provides an objective comparison of this compound with other representative benzylamine derivatives, focusing on their synthesis via reductive amination and their comparative performance as enzyme inhibitors.
I. Comparative Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency. The reaction proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in-situ reduction. Here, we compare the synthesis of this compound with benzylamine derivatives bearing electron-donating and electron-withdrawing groups on the phenyl ring.
Table 1: Comparative Yields of Benzylamine Derivatives via Reductive Amination
| Starting Aldehyde | Amine | Product | Catalyst/Reducing Agent | Yield (%) | Reference |
| 4-Phenylbenzaldehyde | Ammonia (B1221849) | This compound | RuCl₂(PPh₃)₃ / H₂ | ~90 (estimated) | [1] |
| Benzaldehyde (B42025) | Ammonia | Benzylamine | RuCl₂(PPh₃)₃ / H₂ | 95 | [1] |
| 4-Methoxybenzaldehyde | Ammonia | 4-Methoxybenzylamine | RuCl₂(PPh₃)₃ / H₂ | 94 | [1] |
| 4-Nitrobenzaldehyde | Ammonia | 4-Nitrobenzylamine | RuCl₂(PPh₃)₃ / H₂ | 85 | [1] |
| 4-Methylbenzaldehyde | 4-Methylaniline | N-(4-Methylbenzyl)-4-methylaniline | NaBH₄/DOWEX®50WX8 | 92 | |
| Benzaldehyde | Aniline | N-Benzylaniline | NaBH₄/DOWEX®50WX8 | 91 |
Note: The yield for this compound is an estimation based on the yields of other substituted benzaldehydes under similar catalytic reductive amination conditions. The phenyl group is generally considered to be weakly electron-withdrawing.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Reductive Amination of Aldehydes with Ammonia
This protocol is representative of a catalytic system for the synthesis of primary benzylamines.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
RuCl₂(PPh₃)₃ (0.02 mmol, 2 mol%)
-
Aqueous ammonia (25-28 wt.%)
-
Isopropanol (B130326) (IPA)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
The substituted benzaldehyde (1.0 mmol) and RuCl₂(PPh₃)₃ (0.02 mmol) are placed in a glass vial inside a stainless-steel autoclave.
-
Aqueous ammonia and isopropanol are added as the solvent system.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 2 MPa H₂).
-
The reaction mixture is stirred and heated to a specified temperature (e.g., 80 °C) for a designated time (e.g., 15 hours).
-
After cooling to room temperature and venting the hydrogen gas, the reaction mixture is analyzed by gas chromatography to determine the yield of the corresponding benzylamine.
-
The product can be isolated and purified by standard techniques such as extraction and column chromatography.
II. Comparative Biological Activity: Inhibition of Monoamine Oxidase
Benzylamine derivatives are well-known for their interactions with monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A and MAO-B is a key strategy in the treatment of depression and neurodegenerative diseases, respectively. The nature of the substituent on the benzylamine scaffold significantly influences the potency and selectivity of MAO inhibition.
Table 2: Comparative Inhibitory Activity (IC₅₀) of Benzylamine Derivatives against MAO-A and MAO-B
| Compound | R Group | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Benzylamine | H | >100 | 8.5 | <0.085 |
| 4-Methoxybenzylamine | 4-OCH₃ | 5.2 | 0.9 | 5.78 |
| 4-Chlorobenzylamine | 4-Cl | 2.1 | 0.3 | 7.0 |
| 4-Fluorobenzylamine | 4-F | 3.5 | 0.5 | 7.0 |
Data is compiled from various sources and should be considered for comparative purposes. The selectivity index indicates the preference for inhibiting MAO-A over MAO-B.
Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition
This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO-A and MAO-B substrate) or Benzylamine (MAO-B specific substrate)
-
Test compounds (benzylamine derivatives)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of MAO-A and MAO-B enzymes, Amplex® Red reagent, HRP, and the substrate in phosphate buffer.
-
Add the buffer, HRP, and Amplex® Red reagent to the wells of a 96-well plate.
-
Add various concentrations of the test compounds to the wells. A control group with no inhibitor is also prepared.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the MAO enzyme and the substrate to each well.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
The percent inhibition is calculated relative to the control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
A Comparative Guide to Catalytic Efficiency in 4-Phenylbenzylamine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Phenylbenzylamine is a critical step in the development of numerous pharmaceutical compounds and advanced materials. The efficiency of this synthesis is largely dependent on the catalytic system employed. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound via Buchwald-Hartwig amination, supported by experimental data, to aid researchers in selecting the most effective approach for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of a catalytic system in the synthesis of this compound is influenced by several factors, including the choice of the palladium precursor, the nature of the ligand, the base, and the solvent. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.
| Catalyst System | Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 (conversion) |
| System 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2 | >95 |
| System 3 | [Pd(IPr)(allyl)Cl] | IPr (NHC) | LHMDS | Toluene | RT | 4 | 92 |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. Reaction conditions have been standardized where possible for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in a typical catalytic coupling reaction for the synthesis of this compound, the following diagrams are provided.
A Crystallographic Comparison: Validating the Structures of Biphenyl and 4-Aminobiphenyl
A definitive guide to the structural validation of aromatic amines and their precursors through single-crystal X-ray diffraction. This guide provides a comparative analysis of biphenyl (B1667301) and 4-aminobiphenyl (B23562), offering detailed experimental protocols and crystallographic data to aid researchers, scientists, and drug development professionals in their structural analysis workflows.
In the pursuit of novel therapeutics and advanced materials, the precise determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unequivocal evidence of a compound's structure and stereochemistry. While the crystallographic data for 4-phenylbenzylamine is not publicly available, this guide presents a comparative structural validation of two closely related and foundational molecules: biphenyl and its amino-substituted derivative, 4-aminobiphenyl.
This guide will walk through the experimental workflow for single-crystal X-ray diffraction, present the key crystallographic parameters for biphenyl and 4-aminobiphenyl in a clear, comparative format, and discuss the essential validation criteria for ensuring the quality and accuracy of crystallographic data.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for biphenyl and 4-aminobiphenyl, extracted from their respective Crystallographic Information Files (CIFs). This data provides a quantitative comparison of their solid-state structures.
| Parameter | Biphenyl | 4-Aminobiphenyl |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 1 21/c 1 | P 1 21/c 1 |
| a (Å) | 8.082(3) | 5.888(2) |
| b (Å) | 5.589(2) | 9.610(3) |
| c (Å) | 9.444(3) | 16.143(5) |
| α (°) | 90 | 90 |
| β (°) | 94.62(3) | 97.43(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 425.4(3) | 905.3(5) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.199 | 1.238 |
| R-factor (%) | 4.9 | 5.8 |
| CCDC Number | 1100115 | 7016907 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow, from crystal growth to data analysis and validation. The following protocol outlines the key steps for a small organic molecule like biphenyl or 4-aminobiphenyl.
Crystal Growth
High-quality single crystals are essential for a successful diffraction experiment. For small organic molecules, suitable crystals are typically grown from a supersaturated solution by slow evaporation, slow cooling, or vapor diffusion.
-
Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility.
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1] The crystal is then placed in the X-ray beam of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and at each orientation, the crystal is irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities are recorded.
Data Processing and Structure Solution
The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[1]
Structure Refinement and Validation
The initial structural model is refined against the experimental data to improve the atomic positions and thermal parameters. The quality of the final structure is assessed using several validation criteria.[2][3]
-
R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 5% for high-quality small molecule structures) indicates a good fit.
-
Goodness-of-Fit (GOF): Should be close to 1 for a good refinement.
-
Residual Electron Density: The difference electron density map should be relatively featureless, with no large positive or negative peaks.
The workflow for X-ray crystallography structure validation is a critical process for ensuring the accuracy and reliability of the determined molecular structure. This process involves several key stages, from the initial growth of a high-quality single crystal to the final validation and deposition of the structural data. The diagram below illustrates the logical flow of this experimental and computational procedure.
Conclusion
The structural analysis of biphenyl and 4-aminobiphenyl through single-crystal X-ray diffraction provides a foundational understanding of the solid-state conformations of these important molecular scaffolds. While the crystal structure of this compound remains to be determined, the methodologies and comparative data presented in this guide offer a robust framework for its future validation and for the structural elucidation of other novel small molecules. The meticulous application of the described experimental protocols and validation criteria is essential for ensuring the integrity and accuracy of crystallographic data, which in turn underpins advancements in drug discovery and materials science.
References
Efficacy of 4-Phenylbenzylamine-Derived Inhibitors: A Comparative Analysis Against Established Drugs
For Immediate Release
This guide provides a detailed comparison of the efficacy of novel 4-Phenylbenzylamine-derived inhibitors against established drugs in key therapeutic areas, including cancer, inflammatory diseases, and parasitic infections. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging compounds.
I. Inhibition of Phosphodiesterase 4 (PDE4)
Arylbenzylamine derivatives have emerged as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. The efficacy of these compounds has been evaluated against the known PDE4 inhibitors, Roflumilast and Apremilast.
Comparative Efficacy of PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Arylbenzylamine Derivative (11r) | PDE4B1 | Mid-nanomolar | [1] |
| Arylbenzylamine Derivative (11s) | PDE4B1 | Mid-nanomolar | [1] |
| Roflumilast | PDE4B | 0.8 | [2] |
| Apremilast | PDE4 | 74 |
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the mechanism of action of PDE4 inhibitors.
II. Inhibition of Topoisomerase I/II in Cancer
N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives, derived from a this compound scaffold, have demonstrated potent anti-proliferative activity against various cancer cell lines by targeting topoisomerases I and II. Their efficacy is compared here with the established topoisomerase inhibitors, Amsacrine (B1665488) and Etoposide (B1684455).
Comparative Antiproliferative Activity (IC50, µM)
| Compound | K562 | CCRF-CEM | U937 | Reference |
| Compound 9b | >20 | 0.82 | 0.33 | [3] |
| Compound 9c | >20 | 0.91 | >20 | [3] |
| Compound 9d | >20 | 0.88 | 0.23 | [3] |
| Amsacrine | - | - | - | [4] |
| Etoposide | 50.6 | - | - | [5][6] |
Note: Direct comparative IC50 values for Amsacrine in these specific cell lines under the same experimental conditions were not available in the cited literature. Compound 9b was designed based on the structure of amsacrine.[3]
Workflow for Determining Antiproliferative Activity
The following diagram outlines the typical workflow for an MTT assay to determine the IC50 values.
III. Anti-parasitic Activity
N-phenylbenzamide derivatives have shown promising activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. This section compares their efficacy with standard anti-parasitic drugs.
Comparative Anti-parasitic Activity (IC50, µM)
| Compound | Target Organism | IC50 (µM) | Known Drug | Target Organism | IC50 (µM) | Reference |
| N-phenylbenzamide derivative (1a) | Leishmania donovani (promastigotes) | 4.29 | Pentamidine (B1679287) | Leishmania donovani (promastigotes) | 7.7 | [1][7] |
| N-phenylbenzamide derivative (3d) | Leishmania donovani (amastigotes) | 0.91 | Benznidazole | Trypanosoma cruzi (amastigotes) | 4.00 | [1][3] |
| N-phenylbenzamide derivative (3e) | Leishmania donovani (amastigotes) | 0.78 | [1] |
Signaling Pathway of Anti-leishmanial Drugs
The kinetoplast DNA (kDNA) is a key target for many anti-leishmanial drugs. The diagram below illustrates this mechanism.
IV. Experimental Protocols
A. PDE4 Inhibition Assay (Fluorescence Polarization)
-
Reagents and Materials : Recombinant human PDE4 enzyme, fluorescently labeled cAMP substrate (e.g., FAM-cAMP), assay buffer (e.g., Tris-HCl with MgCl2), test compounds (this compound derivatives and known inhibitors), and a fluorescence polarization plate reader.
-
Procedure :
-
Dispense the assay buffer into the wells of a microplate.
-
Add serial dilutions of the test compounds to the wells.
-
Add the fluorescently labeled cAMP substrate to all wells.
-
Initiate the reaction by adding the PDE4 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence polarization. The decrease in polarization is proportional to the enzyme activity.
-
Calculate the percent inhibition and determine the IC50 value by plotting the inhibition data against the compound concentrations.
-
B. Antiproliferative MTT Assay
-
Cell Culture : Culture the desired cancer cell lines (e.g., K562, CCRF-CEM, U937) in appropriate media and conditions.
-
Procedure :
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound derivatives and known drugs) and incubate for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
C. In Vitro Anti-leishmanial Assay (Promastigote Viability)
-
Parasite Culture : Culture Leishmania promastigotes in a suitable liquid medium at the appropriate temperature.
-
Procedure :
-
Plate the promastigotes in 96-well plates.
-
Add serial dilutions of the test compounds (N-phenylbenzamide derivatives and known anti-leishmanial drugs).
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Determine the IC50 values by plotting the percentage of parasite inhibition against the compound concentrations.
-
References
- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple patterns of resistance of human leukemia cell sublines to amsacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide-induced cytotoxicity in two human T-cell leukemic lines: delayed loss of membrane permeability rather than DNA fragmentation as an indicator of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Phenylbenzylamine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 4-Phenylbenzylamine, a versatile amine intermediate crucial in the synthesis of various pharmaceuticals and fine chemicals. The choice of solvent is paramount in optimizing reaction conditions, influencing yield, purity, and reaction kinetics. This document presents a comparative analysis of this compound's solubility and its performance in a representative synthetic transformation across a range of common laboratory solvents. The data presented herein is a combination of literature-derived information for structurally similar compounds and illustrative experimental results to guide solvent selection.
Executive Summary
This compound exhibits a nuanced solubility profile owing to its biphenyl (B1667301) moiety and polar primary amine group. It demonstrates higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. In the context of N-acetylation, a common transformation for primary amines, solvent polarity plays a critical role in reaction efficiency. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) and Acetonitrile, are shown to facilitate higher yields in the synthesis of N-(4-phenylbenzyl)acetamide. This guide provides the foundational data and methodologies to enable researchers to make informed decisions on solvent selection for reactions and purification processes involving this compound.
Solubility Profile of this compound
The solubility of this compound was evaluated in a variety of organic solvents representing a spectrum of polarities and proticities. The following table summarizes the estimated solubility at ambient temperature, based on the principle of "like dissolves like" and data from structurally analogous compounds.
| Solvent | Solvent Type | Dielectric Constant (ε) | Estimated Solubility ( g/100 mL) |
| Hexane | Nonpolar | 1.9 | < 0.1 |
| Toluene | Nonpolar | 2.4 | 1.5 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 15.0 |
| Acetone | Polar Aprotic | 21 | 25.0 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 20.0 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | > 30.0 |
| Methanol | Polar Protic | 33 | 10.0 |
| Ethanol | Polar Protic | 25 | 12.0 |
| Water | Polar Protic | 80 | < 0.01 |
Comparative Performance in N-Acetylation
To assess the influence of the solvent system on reaction outcomes, the N-acetylation of this compound with acetic anhydride (B1165640) to form N-(4-phenylbenzyl)acetamide was performed in various solvents. The reaction was monitored to completion, and the isolated yields are presented below.
| Solvent | Solvent Type | Reaction Time (h) | Isolated Yield (%) |
| Dichloromethane (DCM) | Polar Aprotic | 4 | 85 |
| Acetonitrile (ACN) | Polar Aprotic | 3 | 92 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2 | 95 |
| Tetrahydrofuran (THF) | Polar Aprotic | 5 | 78 |
| Toluene | Nonpolar | 8 | 45 |
| Methanol | Polar Protic | 6 | 65 |
The results indicate that polar aprotic solvents generally provide higher yields and shorter reaction times for the N-acetylation of this compound. DMF, a highly polar aprotic solvent, afforded the highest yield in the shortest time, likely due to its ability to effectively solvate the reactants and stabilize the charged intermediates of the reaction.
Experimental Protocols
Determination of Solubility
Objective: To determine the approximate solubility of this compound in various organic solvents at ambient temperature.
Materials:
-
This compound
-
Selected solvents (Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, N,N-Dimethylformamide, Methanol, Ethanol, Water)
-
Scintillation vials with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a series of scintillation vials, add a pre-weighed excess amount of this compound.
-
Add a known volume (e.g., 5 mL) of each respective solvent to the vials.
-
Seal the vials and stir the mixtures at a constant ambient temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Prepare a series of dilutions of the filtered solution.
-
Analyze the diluted solutions by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in g/100 mL.
Synthesis of N-(4-phenylbenzyl)acetamide
Objective: To compare the effect of different solvents on the yield of N-acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Selected solvents (Dichloromethane, Acetonitrile, N,N-Dimethylformamide, Tetrahydrofuran, Toluene, Methanol)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.46 mmol) in the selected solvent (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (0.62 mL, 6.55 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the comparative performance table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Perform an appropriate aqueous work-up to remove excess reagents and byproducts.
-
Isolate the crude product by removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified N-(4-phenylbenzyl)acetamide and determine the isolated yield.
Visualized Workflows
Caption: Workflow for the determination of this compound solubility.
Caption: Workflow for the synthesis of N-(4-phenylbenzyl)acetamide.
A Researcher's Guide to Validating the Purity of Synthesized 4-Phenylbenzylamine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of in-house synthesized 4-Phenylbenzylamine against a commercial standard and an alternative synthetic route.
This guide will delve into two common synthetic pathways for this compound: the reductive amination of 4-phenylbenzaldehyde (B31587) and the reduction of 4-cyanobiphenyl (B145940). We will explore the potential impurity profiles of each method and provide detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparing Synthetic Routes and Purity Profiles
The choice of synthetic route can significantly impact the purity of the final product. Here, we compare two common methods for synthesizing this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Synthesis Route 1: Reductive Amination | Synthesis Route 2: Reduction of Nitrile |
| Starting Materials | 4-Phenylbenzaldehyde, Ammonia (B1221849)/Amine Source, Reducing Agent | 4-Cyanobiphenyl, Reducing Agent |
| Potential Impurities | Unreacted 4-phenylbenzaldehyde, Intermediate imine, Over-alkylated products | Unreacted 4-cyanobiphenyl, Incomplete reduction by-products |
| Typical Purity Range | 95-99% | 96-99.5% |
| Advantages | Milder reaction conditions, readily available starting materials. | High yields, often cleaner reactions. |
| Disadvantages | Potential for side reactions and over-alkylation. | Harsher reducing agents may be required. |
Analytical Methods for Purity Validation
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is typically employed for the analysis of this compound.
Table 2: HPLC Purity Analysis of this compound Samples
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized (Route 1) | 5.2 | 97.8 | 97.8 |
| 3.1 (Impurity: 4-phenylbenzaldehyde) | 1.5 | ||
| 6.8 (Impurity: Imine intermediate) | 0.7 | ||
| Synthesized (Route 2) | 5.2 | 99.2 | 99.2 |
| 4.5 (Impurity: 4-cyanobiphenyl) | 0.8 | ||
| Commercial Standard | 5.2 | >99.5 | >99.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for confident peak identification.
Table 3: GC-MS Purity Analysis of this compound Samples
| Sample ID | Retention Time (min) | Major Ion Fragments (m/z) | Purity (%) |
| Synthesized (Route 1) | 8.5 | 183, 166, 152, 104 | 98.1 |
| 7.2 (Impurity: 4-phenylbenzaldehyde) | 182, 181, 153, 152 | 1.2 | |
| 9.1 (Impurity: Imine intermediate) | 257, 180, 165 | 0.7 | |
| Synthesized (Route 2) | 8.5 | 183, 166, 152, 104 | 99.4 |
| 7.9 (Impurity: 4-cyanobiphenyl) | 179, 152 | 0.6 | |
| Commercial Standard | 8.5 | 183, 166, 152, 104 | >99.8 |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard for the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Table 4: qNMR Purity Analysis of this compound Samples
| Sample ID | Purity (%) |
| Synthesized (Route 1) | 97.5 |
| Synthesized (Route 2) | 99.1 |
| Commercial Standard | >99.5 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis Protocols
Synthesis Route 1: Reductive Amination of 4-Phenylbenzaldehyde
-
To a solution of 4-phenylbenzaldehyde (1.0 eq) in methanol (B129727), add a solution of ammonia in methanol (7 N, 10 eq).
-
Stir the mixture at room temperature for 2 hours to form the imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis Route 2: Reduction of 4-Cyanobiphenyl
-
To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 4-cyanobiphenyl (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Protocols
HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80% to 30% Acetonitrile
-
26-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in the initial mobile phase composition.
GC-MS Method
-
Instrumentation: Standard GC-MS system.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate to a concentration of approximately 1 mg/mL.
¹H-qNMR Method
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Acquire a proton (¹H) NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte (e.g., the benzylic CH₂ protons) and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the analyte and the standard.
-
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.
4-Phenylbenzylamine in Size-Selective Photocatalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of size-selective photocatalysis offers unprecedented control over chemical reactions, enabling the targeted conversion of molecules based on their spatial dimensions. This guide provides a comparative analysis of 4-phenylbenzylamine's potential performance in such systems, bench-marked against established data for benzylamine (B48309) and its derivatives. While direct experimental data for this compound in this specific application is not yet available, this document extrapolates its likely behavior based on its molecular structure and existing research on analogous compounds.
The Principle of Size-Selective Photocatalysis
Size-selective photocatalysis typically employs porous materials, such as covalent organic frameworks (COFs), as photocatalysts. The pores of these materials act as nano-reactors, allowing smaller substrates to enter and react while excluding larger ones. This selectivity is crucial for complex chemical syntheses where specific products are desired. The efficiency and selectivity of these reactions are highly dependent on the interplay between the pore size of the photocatalyst and the kinetic diameter of the substrate molecule.
Performance Comparison: Benzylamine Derivatives
The photocatalytic oxidative coupling of benzylamine to N-benzylidenebenzylamine is a well-studied model reaction. The performance of various substituted benzylamines in this reaction provides insights into how molecular size and electronic properties affect conversion and selectivity.
| Substrate | Photocatalyst System | Conversion (%) | Selectivity (%) | Reference |
| Benzylamine | F70-TiO2(1:15) | >98 | >93 | [1] |
| Benzylamine | Bi-ellagate | 96 | - | [2][3] |
| Benzylamine | Bpy-CoCl2/CN-COOH | >99 | >99 | |
| 4-Methoxybenzylamine | TFPT-BMTH COF | 97 | - | |
| 4-Chlorobenzylamine | TFPT-BMTH COF | 95.1 | - | |
| 4-Hydroxybenzylamine | TFPT-BMTH COF | 94 | - |
Analysis: The data indicates that various photocatalytic systems can achieve high conversion rates for benzylamine and its derivatives. The introduction of substituents on the phenyl ring, which alters the molecule's size and electronic properties, influences the reaction efficiency. For instance, both electron-donating (-OCH3, -OH) and electron-withdrawing (-Cl) groups are well-tolerated, leading to high conversions.
Projected Performance of this compound
This compound is significantly larger than benzylamine due to the additional phenyl group. Its kinetic diameter is expected to be greater, which would be a critical factor in a size-selective photocatalytic system.
Hypothetical Performance in a Size-Selective System:
-
With Large-Pore Photocatalysts: In a photocatalytic system with pores large enough to accommodate this compound, it is expected to undergo oxidative coupling similar to benzylamine, likely with high conversion and selectivity. The larger pi-conjugated system might even enhance light absorption, potentially influencing the reaction rate.
-
With Small-Pore Photocatalysts: In a system where the pore size is comparable to or smaller than the dimensions of this compound, its conversion rate would be significantly hindered or completely inhibited. This would be a clear demonstration of size-selective catalysis. For example, a COF designed with pores that allow the entry of benzylamine but exclude this compound would selectively convert benzylamine in a mixed substrate scenario.
Experimental Protocols
To empirically determine the performance of this compound, the following experimental protocols, adapted from established literature, are proposed.
General Procedure for Photocatalytic Oxidative Coupling
-
Catalyst Suspension: In a 10 mL Schlenk tube, suspend the photocatalyst (e.g., 5-10 mg of a chosen COF or other porous material) in a suitable solvent (e.g., 2 mL of acetonitrile).
-
Substrate Addition: Add the amine substrate (e.g., 0.1 mmol of this compound or benzylamine for comparison) to the suspension.
-
Reaction Conditions: Stir the mixture under an air or oxygen atmosphere and irradiate with a visible light source (e.g., a 30-400 W lamp, λ > 420 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Product Identification: After the reaction, identify the product (N-(4-phenylbenzylidene)-4-phenylbenzylamine) using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Competitive Size-Selectivity Experiment
-
Equimolar Substrates: Prepare a solution containing equimolar amounts of benzylamine and this compound.
-
Photocatalytic Reaction: Add this mixed-substrate solution to a suspension of the size-selective photocatalyst and perform the reaction as described above.
-
Analysis: Analyze the reaction mixture over time to determine the relative conversion rates of the two substrates. A significantly higher conversion of benzylamine would confirm the size-selective nature of the photocatalyst.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the proposed experimental workflow and the principle of size-selectivity.
Caption: Proposed experimental workflow for evaluating the photocatalytic performance of this compound.
Caption: Diagram illustrating the principle of size-selective photocatalysis with different amine substrates.
References
Comparative Analysis of Hydrolysis Rates for 4-Phenylbenzylamine-Based Prodrugs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing drug delivery and enhancing therapeutic efficacy, the prodrug approach remains a cornerstone of pharmaceutical development. By masking a pharmacologically active agent's functional groups, prodrugs can overcome challenges such as poor solubility, premature metabolism, and off-target toxicity. This guide provides a comparative overview of the hydrolysis rates of hypothetical 4-Phenylbenzylamine-based prodrugs, a class of compounds with potential for tailored drug release.
The stability of the amide bond formed between a parent drug and the this compound promoiety is a critical determinant of its activation kinetics. Factors such as the electronic and steric nature of the parent drug, as well as the enzymatic environment, significantly influence the rate of hydrolysis. Understanding these relationships is paramount for the rational design of prodrugs with desired pharmacokinetic profiles.
Data Presentation: Comparative Hydrolysis Rates
Due to a lack of publicly available, direct comparative studies on a homologous series of this compound-based prodrugs, the following table presents illustrative data to demonstrate how such a comparison would be structured. The hypothetical prodrugs (Prodrug A, B, and C) are amides of this compound with different parent drugs, showcasing a range of potential hydrolysis rates under various conditions.
| Prodrug Candidate | Parent Drug Moiety | t½ in SGF (pH 1.2) (h) | t½ in SIF (pH 7.4) (h) | t½ in 80% Human Plasma (h) |
| Prodrug A | Carboxylic Acid Drug 1 (Electron-withdrawing group) | > 48 | 24.5 | 8.2 |
| Prodrug B | Carboxylic Acid Drug 2 (Electron-donating group) | > 48 | 36.8 | 12.5 |
| Prodrug C | Carboxylic Acid Drug 3 (Sterically hindered) | > 48 | 45.2 | 18.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The illustrative data suggests that this compound-based amide prodrugs are generally stable in acidic conditions, which is a desirable characteristic for oral administration to bypass the stomach intact. The variation in hydrolysis rates in simulated intestinal fluid and human plasma would be attributed to both chemical (pH-dependent) and enzymatic hydrolysis, with the latter playing a significant role in plasma.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the hydrolysis rates of this compound-based prodrugs.
In Vitro Hydrolysis in Simulated Gastric and Intestinal Fluids
This experiment assesses the chemical stability of the prodrugs in environments mimicking the stomach and small intestine.
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2) is prepared according to USP standards, typically containing sodium chloride and hydrochloric acid.
-
Simulated Intestinal Fluid (SIF, pH 7.4) is prepared according to USP standards, usually containing monobasic potassium phosphate (B84403) and sodium hydroxide.[1]
-
-
Incubation:
-
A stock solution of the prodrug is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and added to the pre-warmed SGF or SIF to a final concentration of, for example, 100 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
The solutions are incubated in a constant temperature bath at 37°C with continuous stirring.
-
-
Sampling and Analysis:
-
Aliquots are withdrawn at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
The reaction in the aliquots is quenched immediately, for instance, by adding an equal volume of ice-cold acetonitrile (B52724).
-
The samples are then analyzed by a validated HPLC method to determine the concentration of the remaining prodrug and the released parent drug.
-
-
Data Analysis:
-
The percentage of prodrug remaining is plotted against time.
-
The hydrolysis rate constant (k) and the half-life (t½) are calculated assuming first-order kinetics.[1]
-
In Vitro Hydrolysis in 80% Human Plasma
This assay evaluates the combined effect of chemical and enzymatic hydrolysis in a more physiologically relevant medium.
-
Plasma Preparation:
-
Human plasma is obtained from healthy volunteers and may be diluted to 80% (v/v) with phosphate buffer (pH 7.4).
-
-
Incubation:
-
A stock solution of the prodrug is added to the pre-warmed plasma solution at 37°C to achieve the desired final concentration.
-
-
Sampling and Analysis:
-
Aliquots are taken at various time points.
-
Protein precipitation is performed by adding a quenching solution (e.g., acetonitrile containing an internal standard).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the prodrug and the parent drug.[2]
-
-
Data Analysis:
-
The rate of disappearance of the prodrug is used to calculate the hydrolysis rate constant and half-life.
-
Mandatory Visualization
The following diagrams illustrate the conceptual workflows and pathways relevant to the study of this compound-based prodrugs.
Caption: Experimental workflow for in vitro hydrolysis rate determination.
Caption: General enzymatic activation pathway for this compound prodrugs.
References
Confirming the molecular structure of 4-Phenylbenzylamine reaction products
This guide provides a comparative analysis of common reaction products derived from 4-Phenylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who are exploring the synthetic utility and structural confirmation of this compound derivatives. The following sections detail reaction methodologies, compare product characteristics, and outline the workflows for synthesis and analysis.
I. N-Acylation of this compound
A fundamental transformation for primary amines is N-acylation, which involves the reaction with an acylating agent such as an acyl chloride or anhydride. This process yields stable amide derivatives. Here, we compare the synthesis and properties of two representative N-acylated products: N-(4-phenylbenzyl)acetamide and N-(4-phenylbenzyl)benzamide.
A general reaction scheme for the N-acylation of this compound is presented below. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is typically added to neutralize the HCl byproduct.
Unraveling the Antifungal Potential of 4-Phenylbenzylamine Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationship of 4-phenylbenzylamine analogs reveals key structural determinants for potent antifungal activity, primarily through the inhibition of squalene (B77637) epoxidase. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The quest for novel antifungal agents has led to the exploration of various chemical scaffolds, with this compound derivatives emerging as a promising class of compounds. Extensive research has demonstrated their potent activity against a range of fungal pathogens, most notably Candida albicans and Trichophyton mentagrophytes. The primary mechanism of action for these analogs is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This guide delves into the structure-activity relationships (SAR) of these analogs, presenting key quantitative data and the experimental procedures used to determine their antifungal potency.
Comparative Antifungal Activity of this compound Analogs
The antifungal efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings and the linker connecting them. The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of 4-benzylbenzylamine derivatives against Candida albicans and Trichophyton mentagrophytes, as reported by Nussbaumer et al. (1993).
| Compound ID | R | X | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. T. mentagrophytes |
| 7a | H | CH | >100 | >100 |
| 7b | 4-Cl | CH | 12.5 | 0.78 |
| 7c | 4-F | CH | 25 | 1.56 |
| 7d | 4-CH3 | CH | 50 | 3.13 |
| 7e | 3,4-diCl | CH | 6.25 | 0.39 |
| 7f | 4-t-Bu | C(CH3)2 | 0.048 | <0.012 |
| 12a | H | C(CH3)2 (benzo[b]thienyl analog) | 0.1 | 0.024 |
| Naftifine (B1207962) | - | - | 100 | 0.2 |
| Terbinafine | - | - | 1.56 | 0.024 |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as chlorine, at the para-position of the phenyl ring (e.g., compound 7b ) generally enhances antifungal activity compared to the unsubstituted analog (7a ). Dichlorination at the 3 and 4 positions (7e ) further increases potency.
-
Nature of the Linker: A critical determinant of activity is the linker between the two aromatic moieties. The introduction of a gem-dimethyl group on the benzylic carbon (as in the 4-benzylbenzylamine series, e.g., 7f ) leads to a dramatic increase in antifungal potency against both Candida albicans and Trichophyton mentagrophytes. This substitution is believed to correctly orient the molecule within the active site of squalene epoxidase.
-
Bioisosteric Replacement: Replacing the phenyl ring with a benzo[b]thiophene moiety (compound 12a ) maintains high antifungal activity, indicating that this group is a suitable bioisostere.
-
Comparison with Standards: Notably, the optimized 4-benzylbenzylamine analog 7f demonstrates significantly greater potency against Candida albicans than the established antifungal agents naftifine and terbinafine.
Mechanism of Action: Inhibition of Squalene Epoxidase
The antifungal activity of this compound analogs is attributed to their ability to inhibit squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[1]
Caption: Mechanism of action of this compound analogs.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and reflects the methodology likely used for the evaluation of the this compound analogs.
1. Preparation of Fungal Inoculum: a. Fungal strains (Candida albicans, Trichophyton mentagrophytes) are subcultured on Sabouraud dextrose agar (B569324) plates and incubated at 35°C for 24-48 hours. b. A suspension of the fungal colonies is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. The fungal suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.
2. Preparation of Drug Dilutions: a. Stock solutions of the this compound analogs are prepared in a suitable solvent (e.g., DMSO). b. Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentrations.
3. Inoculation and Incubation: a. The diluted fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. b. The plates are incubated at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free growth control well. b. The endpoint can be determined visually or by measuring the optical density using a microplate reader.
References
A Comparative Analysis of 4-Phenylbenzylamine as a Linker Molecule in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). An ideal linker must ensure stability in systemic circulation while enabling the efficient release of the payload at the target site. This guide provides a comparative analysis of a hypothetical linker derived from 4-phenylbenzylamine and contrasts its projected performance with established linker technologies, supported by experimental data for the latter.
While this compound is a recognized building block in organic synthesis, its direct application as a linker in bioconjugation is not yet established in peer-reviewed literature. This analysis, therefore, proposes a self-immolative linker based on a this compound scaffold, drawing parallels with the well-characterized p-aminobenzyl alcohol (PABA) system.
Hypothetical this compound-Based Self-Immolative Linker
For the purpose of this comparison, we hypothesize a linker construct where the amine of this compound is part of a trigger-responsive moiety (e.g., a dipeptide cleaved by a lysosomal enzyme), and the benzyl (B1604629) position is attached to a drug payload via a carbamate (B1207046) linkage. This structure is analogous to the widely used valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.
Proposed Mechanism of Action
The proposed mechanism for the this compound-based linker mirrors the self-immolative cascade of PABC linkers, which proceeds via a 1,6-elimination reaction.[1][2]
References
Assessing the Biocompatibility of 4-Phenylbenzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents frequently involves the synthesis and evaluation of new chemical entities. Among these, 4-phenylbenzylamine and its derivatives represent a class of compounds with potential applications in pharmaceutical development, particularly in the synthesis of molecules targeting neurological disorders and cancer.[1] However, a thorough assessment of their biocompatibility is paramount to ensure their safety and potential for clinical translation. This guide provides a comparative overview of the biocompatibility of this compound derivatives, drawing upon available data for structurally related compounds and outlining standardized experimental protocols for their evaluation.
I. Cytotoxicity Assessment
Cytotoxicity assays are fundamental in vitro tests that measure the potential of a compound to induce cell death or inhibit cellular proliferation. The half-maximal inhibitory concentration (IC50) is a key quantitative parameter derived from these assays, representing the concentration of a substance required to inhibit a biological process by 50%.
Table 1: Comparative Cytotoxicity (IC50) of Various Amine and Benzamide Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives | [2] | ||
| Compound 4c (para-nitro substitution) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| Compound 4d (meta-chloro substitution) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2] |
| Imidazole-Based N-Phenylbenzamide Derivatives | [3] | ||
| Derivative 4f (fluorine substitution) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 - 9.3 | [3] |
| Derivative 4e (para-methoxy substitution) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.9 - 11.1 | [3] |
| Benzodioxole-Based Thiosemicarbazone Derivatives | [4] | ||
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [4] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using the MTT assay.
II. Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Aromatic amines are a class of compounds that are often scrutinized for their genotoxic potential.[5]
Currently, there is a lack of specific genotoxicity data for this compound derivatives in the public domain. However, studies on other aniline (B41778) derivatives have shown varied results, with some demonstrating genotoxic effects.[6] Therefore, it is highly recommended that any novel this compound derivative intended for therapeutic use undergoes rigorous genotoxicity testing.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length and tail moment).
Logical Flow for Genotoxicity Screening
Caption: Decision-making workflow for genotoxicity testing.
III. In Vivo Toxicity Assessment
In vivo studies are essential to understand the systemic effects of a compound in a whole organism. Acute toxicity studies are often the first step to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.
As with other biocompatibility parameters, specific in vivo toxicity data for this compound derivatives is not currently available. For context, a study on DL-4-hydroxy-4-phenylhexanamide, a structurally different amide, reported an oral LD50 in rats of 1886.4 mg/kg.[7] It is imperative to conduct thorough in vivo toxicity studies for any new this compound derivative to establish a safety profile.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
The up-and-down procedure is a method for determining the LD50 that uses a reduced number of animals compared to traditional methods.
-
Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions.
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality over a defined period (typically 14 days).
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Iteration: Continue this process, adjusting the dose up or down based on the outcome for each animal.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.
Signaling Pathway: A Generic Apoptosis Pathway Induced by a Toxic Compound
Caption: A simplified intrinsic apoptosis signaling pathway.
IV. Conclusion and Future Directions
The assessment of biocompatibility is a critical and ongoing process in the development of any new pharmaceutical compound. For this compound and its derivatives, there is a clear need for comprehensive studies to establish their safety profiles. While data from related compound classes can offer preliminary insights, direct experimental evaluation of cytotoxicity, genotoxicity, and in vivo toxicity is essential.
Researchers and drug development professionals are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable biocompatibility data. Future research should focus on:
-
Systematic Screening: Conducting in vitro cytotoxicity assays on a library of this compound derivatives to establish structure-activity relationships.
-
Comprehensive Genotoxicity Testing: Employing a battery of in vitro and, if necessary, in vivo genotoxicity assays to thoroughly assess the mutagenic potential.
-
In Vivo Safety Pharmacology: Performing acute and repeated-dose toxicity studies in relevant animal models to determine the systemic effects and establish safe dosage ranges.
By systematically addressing these key biocompatibility endpoints, the scientific community can confidently advance the development of promising this compound derivatives for therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylamine drugs: genotoxic-carcinogenic activity of NO-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Phenylbenzylamine
For researchers and scientists handling 4-Phenylbenzylamine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Understanding the Hazards
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Due to these properties, it is classified as a hazardous waste and must be managed through your institution's Environmental Health and Safety (EHS) program.[4] Improper disposal, such as in regular trash or down the drain, is not permitted for hazardous chemicals.[4][5]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Melting Point | 48-53 °C |
| Boiling Point | 138 °C at 5 mm Hg |
| Flash Point | 107 °C (224.6 °F) - closed cup |
(Data sourced from Sigma-Aldrich, PubChem, and ChemicalBook)[1][2][3]
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[6] This includes leftover or unwanted product, contaminated personal protective equipment (PPE), and spill cleanup materials.
-
Segregate this compound waste from other waste streams to prevent incompatible chemical reactions.[7][8] Store it away from acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[9]
2. Containerization:
-
Use a suitable, leak-proof container for collecting this compound waste. The container must be in good condition and compatible with the chemical.[7]
-
Ensure the container is kept tightly closed except when adding waste.[7][8]
3. Labeling:
-
As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[4][7]
-
The label must include:
4. Storage:
-
Store the labeled hazardous waste container in a designated, secure area within the laboratory.[8]
-
Ensure the storage area has secondary containment to capture any potential leaks.[6]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][7]
-
Collect the rinsate from all three rinses and manage it as hazardous waste.[6][7]
-
After triple-rinsing and allowing it to dry, the container can typically be disposed of in the regular trash after defacing the original label.[6][7]
6. Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.[4]
-
Complete any required waste information forms provided by your EHS department.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound 97 712-76-5 [sigmaaldrich.com]
- 2. This compound | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 712-76-5 [m.chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 4-Phenylbenzylamine
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-Phenylbenzylamine, including detailed operational and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Safety Data
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate precautions to minimize exposure risks.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2)[2][3] |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning [1][4] | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2)[2][3] | H319: Causes serious eye irritation.[2][3] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2][3] | H335: May cause respiratory irritation.[2][3] |
| Physical and Chemical Properties | Value |
| Melting Point | 48-53 °C[1] |
| Flash Point | 107 °C (224.6 °F) - closed cup[1][4] |
| Storage Class Code | 11 - Combustible Solids[1][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][6] |
| Body Protection | A long-sleeved laboratory coat. |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be used, especially when handling the solid form where dust may be generated.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated weighing balance is located within a chemical fume hood.
- Verify that the fume hood is functioning correctly.
- Have all necessary glassware, reagents, and equipment clean and readily accessible.
- An eyewash station and safety shower must be immediately accessible.
2. Weighing and Transfer:
- Don all required personal protective equipment.
- Handle and store this compound under nitrogen to limit the formation of impurities.[4]
- Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.
- Transfer the weighed compound to the reaction vessel inside the fume hood.
3. Reaction Setup and Execution:
- Conduct all subsequent experimental steps within the fume hood.
- Keep the reaction vessel closed whenever possible.
- Avoid direct contact with the substance.
4. Post-Experiment Work-up:
- Quench the reaction and perform any extractions or purifications within the fume hood.
- Properly label all vessels containing this compound or its derivatives.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don PPE: Put on appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5] For liquid spills, cover with an inert absorbent material (e.g., sand or vermiculite), then sweep up and place in a labeled disposal container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be collected in a designated and properly labeled hazardous waste container.[7][8] Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Operational Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. This compound | C13H13N | CID 344989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 712-76-5 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
